Halofuginone
Description
Historical Context and Derivation from Natural Products
The story of halofuginone (B1684669) begins with the traditional Chinese herb Dichroa febrifuga Lour., a plant belonging to the Hydrangeaceae family, which has been used for centuries to treat malaria. preprints.orgmdpi.com In the 1940s, scientists isolated the active alkaloid from the roots and leaves of this plant, initially named dichroin B and later renamed febrifugine (B1672321). preprints.orgmdpi.com Febrifugine demonstrated significant antimalarial effects. mdpi.com
Driven by the desire to enhance the therapeutic properties and reduce the toxicity of febrifugine, researchers synthesized various analogs. preprints.org In 1967, the American Cyanamid Company first synthesized this compound hydrobromide, a halogenated derivative of febrifugine. nih.gov This synthetic modification involved the introduction of bromine and chlorine atoms onto the quinazolinone ring of the febrifugine structure. ontosight.aipreprints.org This structural alteration was found to preserve the antimalarial efficacy while potentially lowering cytotoxicity. nih.gov Subsequently, this compound found its primary application in veterinary medicine as an effective agent against coccidiosis in poultry. poultrymed.commdpi.com
The synthesis of this compound hydrobromide can be achieved through various methods, often starting from precursors like m-chlorotoluene to construct the 7-bromo-6-chloroquinazolin-4(3H)-one core, followed by a series of reactions to introduce the side chain. nih.govnih.gov The development of more efficient and cost-effective synthesis routes remains an active area of chemical research. nih.gov
Overview of Preclinical Research Trajectories and Biological Activities
Preclinical research on this compound hydrobromide has unveiled a broad spectrum of biological activities, extending far beyond its initial use as an antiparasitic agent. The primary research trajectories have focused on its anti-fibrotic, anti-cancer, and immunomodulatory properties.
Anti-Fibrotic Activity: A significant body of research has demonstrated the potent anti-fibrotic effects of this compound. researchgate.net It has been shown to inhibit the synthesis of collagen type I, a key component of the extracellular matrix that accumulates excessively in fibrotic conditions. ontosight.airesearchgate.net This inhibitory action is mediated, at least in part, through the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, specifically by preventing the phosphorylation of Smad3. nih.govnih.gov By blocking this pathway, this compound reduces the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for collagen production in fibrotic tissues. nih.govresearchgate.net Preclinical studies in animal models of liver, kidney, and skin fibrosis have shown that this compound can reduce tissue fibrosis and improve organ function. ontosight.aiontosight.ainih.gov
Anti-Cancer Activity: this compound has demonstrated promising anti-cancer effects in various preclinical models. nih.gov Its anti-tumor activity is attributed to several mechanisms, including the inhibition of tumor cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis. drugbank.comoncotarget.comnih.gov this compound has been shown to inhibit the growth of various cancer cell lines, including those from breast cancer, osteosarcoma, and colorectal cancer. oncotarget.comnih.govoncotarget.com In vivo studies using xenograft models have confirmed that this compound can retard tumor growth and reduce the development of lung metastases. oncotarget.comnih.gov The anti-cancer effects are also linked to its ability to inhibit the TGF-β signaling pathway and the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tumor invasion. oncotarget.comnih.gov Furthermore, research suggests that this compound can inhibit the Akt/mTORC1 signaling pathway and glucose metabolism in colorectal cancer cells. oncotarget.com
Immunomodulatory Activity: this compound exhibits significant immunomodulatory properties, particularly through its selective inhibition of the development of T helper 17 (Th17) cells. wikipedia.org Th17 cells are key players in the pathogenesis of various autoimmune and inflammatory diseases. nih.gov The mechanism underlying this effect involves the inhibition of prolyl-tRNA synthetase (ProRS), which leads to an amino acid starvation response (AAR) that selectively prevents Th17 cell differentiation. nih.govrndsystems.com This targeted action on Th17 cells, without affecting other T cell subsets crucial for normal immune function, makes this compound a potential therapeutic agent for autoimmune disorders. wikipedia.org
Interactive Data Tables
Table 1: Preclinical Research on this compound Hydrobromide in Fibrosis
| Model System | Key Findings | Reference(s) |
| Human Skin Fibroblasts | Inhibited TGF-β-activated collagen synthesis. | nih.gov |
| Tight-skin (Tsk+)-mouse Fibroblasts | Inhibited both Smad3 phosphorylation and collagen synthesis. | nih.gov |
| Rat Model of Subglottic Trauma | Decreased fibrosis/scar tissue formation. | nih.gov |
| Animal Models of Liver Fibrosis | Prevented the increase in collagen α1(I) gene expression and collagen content. | nih.gov |
| Pancreatic Ductal Adenocarcinoma (PDA) Model | Disrupted stromal barriers by decreasing fibroblast activation and reducing extracellular matrix elements. | aacrjournals.org |
Table 2: Preclinical Research on this compound Hydrobromide in Cancer
| Cancer Type | Model System | Key Findings | Reference(s) |
| Triple-Negative Breast Cancer | In vitro (MDA-MB-231 cells) & In vivo (orthotopic mouse model) | Inhibited cell growth in a time- and concentration-dependent manner; impeded lung metastasis. | nih.govdovepress.com |
| Colorectal Cancer | In vitro (human CRC cells) & In vivo (xenograft-bearing nude mice) | Inhibited cell proliferation, induced apoptosis, and retarded tumor growth through regulation of Akt/mTORC1 signaling. | oncotarget.com |
| Osteosarcoma | In vivo (mice preclinical model) | Significantly inhibited tumor growth and the development of lung metastases. | oncotarget.com |
| Bladder Cancer | In vitro & In vivo (mice) | Inhibited ECM invasion and lung metastasis. | rndsystems.com |
| Hepatoma | In vivo (xenograft mice) | Reduced tumor growth and mortality. | nih.gov |
Table 3: Mechanistic Insights into this compound Hydrobromide's Biological Activities
| Biological Activity | Mechanism of Action | Key Molecular Targets/Pathways | Reference(s) |
| Anti-Fibrotic | Inhibition of collagen synthesis | Inhibition of TGF-β-dependent Smad3 phosphorylation. | nih.govresearchgate.netnih.gov |
| Anti-Cancer | Inhibition of tumor growth and metastasis | Inhibition of TGF-β/Smad3 cascade, MMP-2 expression, and Akt/mTORC1 signaling. | oncotarget.comoncotarget.comnih.gov |
| Immunomodulatory | Inhibition of Th17 cell development | Inhibition of prolyl-tRNA synthetase (ProRS) leading to activation of the amino acid response (AAR) pathway. | nih.govrndsystems.comtocris.com |
| Antiviral | Inhibition of viral replication | Host-targeting antiviral activity. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVASCWIMLIKXLA-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339439 | |
| Record name | (-)-Halofuginone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-20-2, 868851-54-1, 7695-84-3 | |
| Record name | Halofuginone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofuginone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868851541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofuginone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Halofuginone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOFUGINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HALOFUGINONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Halofuginone Hydrobromide
Inhibition of Prolyl-tRNA Synthetase (ProRS)
Halofuginone's primary molecular target is the enzyme prolyl-tRNA synthetase (ProRS), a member of the aminoacyl-tRNA synthetase family essential for protein biosynthesis. nih.govmalariaworld.orgresearchgate.net By inhibiting ProRS, This compound (B1684669) effectively mimics a state of proline starvation, triggering a cascade of cellular responses. nih.gov
Molecular Binding and Specificity of ProRS Inhibition
This compound acts as a competitive inhibitor of ProRS, with a high affinity for the enzyme. nih.govmedchemexpress.com Structural and biochemical analyses have revealed that this compound binds to the active site of ProRS, occupying the pockets for both proline and the tRNA acceptor stem in an ATP-dependent manner. nih.govnih.govsemanticscholar.orgnih.gov This binding prevents the charging of tRNA with proline, a crucial step in protein translation. nih.gov The inhibition is specific for proline, as this compound does not significantly affect the activity of other aminoacyl-tRNA synthetases. nih.gov The addition of exogenous proline can reverse the inhibitory effects of this compound, confirming the competitive nature of the inhibition. nih.govnih.gov
Crystal structure studies of the human prolyl-tRNA synthetase domain (hPRS) in complex with this compound have provided detailed insights into the molecular interactions. semanticscholar.orgnih.govresearchgate.net These studies have identified key amino acid residues within the active site that are crucial for the binding of this compound. semanticscholar.orgnih.gov
| Parameter | Value | Description |
| Target Enzyme | Prolyl-tRNA Synthetase (ProRS) | Catalyzes the attachment of proline to its cognate tRNA. |
| Mechanism | Competitive Inhibition | This compound competes with proline for binding to the ProRS active site. nih.gov |
| Binding Site | Proline and tRNA binding pockets | Occupies the active site of the enzyme. medchemexpress.comnih.gov |
| Dependency | ATP-dependent | ATP is required for tight binding of this compound to ProRS. nih.gov |
| Specificity | Specific for ProRS | Does not significantly inhibit other aminoacyl-tRNA synthetases. nih.gov |
| Reversibility | Reversible | Effects can be reversed by the addition of excess proline. nih.govnih.gov |
Induction of Amino Acid Starvation Response (AAR)
The inhibition of ProRS by this compound leads to an accumulation of uncharged tRNAPro, which is a key signal for the activation of the Amino Acid Starvation Response (AAR). nih.gov The AAR is a highly conserved cellular stress response that enables cells to adapt to nutrient deprivation. plos.orgnih.govcornell.edu
The accumulation of uncharged tRNAs is detected by the protein kinase General Control Nonderepressible 2 (GCN2). nih.goviu.eduresearchgate.net GCN2 is a serine/threonine kinase that, upon activation, phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.govnih.govresearchgate.net Phosphorylation of eIF2α leads to a global reduction in protein synthesis, thereby conserving resources, while paradoxically promoting the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). nih.govnih.gov ATF4 is a key transcription factor that orchestrates the expression of genes involved in amino acid synthesis and transport, helping the cell to cope with the perceived amino acid deficiency. nih.govnih.gov
| Component | Role in this compound-Induced AAR |
| Uncharged tRNAPro | Accumulates due to ProRS inhibition and acts as the primary signal. nih.gov |
| GCN2 | Senses uncharged tRNA and becomes activated. nih.goviu.edu |
| eIF2α | Phosphorylated by activated GCN2, leading to translational reprogramming. nih.govnih.gov |
| ATF4 | Its translation is upregulated, and it transcriptionally activates AAR target genes. nih.govnih.gov |
Recent research suggests that the effects of this compound may not be solely dependent on the canonical GCN2-eIF2α-ATF4 axis. nih.gov Studies have indicated that GCN1, a protein that interacts with GCN2 and is involved in its activation, may have roles independent of GCN2 in mediating some of the anti-inflammatory effects of aminoacyl-tRNA synthetase inhibitors like this compound. nih.gov This suggests the existence of a non-canonical AAR pathway that branches off from the traditional signaling cascade. nih.gov The precise roles of other potential mediators such as RWDD1 and DRG2 in the context of this compound's action are still under investigation.
Modulation of Transforming Growth Factor-β (TGF-β) Signaling Pathway
Beyond its effects on protein synthesis, this compound is a known modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.gov This pathway is integral to numerous cellular processes, including cell proliferation, differentiation, and the production of extracellular matrix components. wikipedia.org Dysregulation of TGF-β signaling is a hallmark of fibrotic diseases and cancer.
Inhibition of Smad2/3 Phosphorylation
The canonical TGF-β signaling pathway involves the binding of TGF-β ligands to their cell surface receptors, leading to the phosphorylation and activation of receptor-regulated Smad proteins, primarily Smad2 and Smad3. wikipedia.org Once phosphorylated, Smad2 and Smad3 form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. wikipedia.org
This compound has been shown to inhibit the phosphorylation of Smad2 and Smad3. nih.govplos.orgnih.gov This inhibitory effect on Smad phosphorylation effectively blocks the downstream signaling cascade, leading to a reduction in the expression of TGF-β-responsive genes, such as those involved in collagen synthesis. nih.govtargetmol.com The precise mechanism by which this compound inhibits Smad2/3 phosphorylation is linked to its primary action on ProRS and the subsequent activation of the AAR. nih.gov The AAR can lead to the depletion of TGF-β receptor II (TβRII), thereby impairing the cell's ability to respond to TGF-β stimulation. nih.gov
| Component | Function in TGF-β Pathway | Effect of this compound |
| TGF-β Ligand | Initiates the signaling cascade by binding to its receptor. wikipedia.org | No direct effect. |
| TGF-β Receptors | Transmembrane serine/threonine kinases that activate Smads. wikipedia.org | This compound can lead to the depletion of TβRII. nih.gov |
| Smad2/3 | Receptor-regulated Smads that are phosphorylated upon receptor activation. wikipedia.org | Phosphorylation is inhibited. nih.govplos.orgnih.gov |
| Smad4 | Co-Smad that forms a complex with phosphorylated Smad2/3. wikipedia.org | Complex formation is reduced due to lack of phosphorylated Smad2/3. |
| Target Genes | Genes regulated by the Smad complex, often involved in fibrosis. nih.gov | Transcription is downregulated. nih.gov |
Regulation of TGF-β Receptor Expression
This compound hydrobromide modulates the transforming growth factor-beta (TGF-β) signaling pathway, in part, by regulating the expression of its receptors. Research has demonstrated that this compound can lead to a reduction in the protein levels of TGF-β receptor II (TβRII). nih.gov However, the expression of TGF-β receptor I (TβRI) appears to be unaffected by the compound. nih.gov This selective downregulation of TβRII is a key mechanism through which this compound exerts its inhibitory effects on TGF-β signaling.
Downstream Effects on Extracellular Matrix (ECM) Synthesis and Deposition
A significant consequence of this compound's interference with TGF-β signaling is the inhibition of extracellular matrix (ECM) synthesis and deposition. This is particularly relevant in the context of fibrotic diseases, which are characterized by excessive ECM accumulation. This compound has been demonstrated to inhibit the synthesis and deposition of ECM components by various cell types, including glomerular mesangial cells. nih.govcore.ac.uk
Specifically, this compound has been shown to inhibit the synthesis of collagen type I, a major component of the ECM. nih.govdovepress.comdntb.gov.ua This inhibition occurs at the level of gene expression. nih.gov In human corneal fibroblasts stimulated with TGF-β, this compound significantly reduced the expression of key fibrotic markers, including alpha-smooth muscle actin (α-SMA), fibronectin, and type I collagen. nih.gov The reduction in these proteins, which are crucial for tissue remodeling and fibrosis, underscores the anti-fibrotic potential of this compound.
Impact on Interleukin-17 (IL-17) Signaling Pathway
Selective Inhibition of T Helper 17 (Th17) Cell Differentiation
This compound hydrobromide has been identified as a potent and selective inhibitor of T helper 17 (Th17) cell differentiation in both murine and human cells. nih.govnih.gov Th17 cells are a subset of T helper cells that produce interleukin-17 (IL-17) and are key mediators of autoimmunity and inflammation. nih.govnih.gov The inhibitory effect of this compound on Th17 differentiation is not a result of cytotoxicity at effective concentrations. researchgate.net
The mechanism underlying this selective inhibition involves the activation of the amino acid starvation response (AAR), a cytoprotective signaling pathway. nih.govnih.gov this compound's activation of the AAR pathway effectively suppresses the differentiation of naive CD4+ T cells into Th17 cells. nih.govnih.gov This effect is most pronounced when the compound is introduced within the first 24 hours of T cell culture. researchgate.net Research has confirmed that this compound directly suppresses the differentiation of Th17 cells, which has been shown to ameliorate inflammation in animal models of chronic periodontitis. researchgate.net This selective action on Th17 cells, without broadly impairing lymphocyte function at lower concentrations, highlights its potential as a targeted immunomodulatory agent. nih.govresearchgate.net
Regulation of Macrophage Polarization
Recent studies have indicated that this compound hydrobromide can influence the polarization of macrophages. Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. In the context of inflammatory diseases such as rheumatoid arthritis, a predominance of M1 macrophages contributes to tissue damage.
A novel dual-targeted nanocomplex delivering this compound hydrobromide has been shown to promote the repolarization of M1 macrophages to an M2 phenotype in a rat model of adjuvant-induced arthritis. nih.gov This shift from a pro-inflammatory to an anti-inflammatory macrophage phenotype is a crucial mechanism for resolving inflammation and protecting against bone destruction. nih.gov By promoting this repolarization, this compound contributes to the suppression of immune-mediated inflammation. nih.gov
Modulation of NF-κB and Matrix Metalloproteinase-9 (MMP-9) Expression
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and the expression of various downstream targets, including matrix metalloproteinases (MMPs). While direct studies on the effect of this compound on NF-κB in the context of IL-17 signaling are emerging, its influence on MMPs has been documented.
This compound has been shown to inhibit the activity of matrix metalloproteinase-2 (MMP-2), a related enzyme often involved in tissue remodeling. nih.gov Although the direct link between this compound and MMP-9 in the context of macrophage polarization and IL-17 signaling requires further elucidation, the modulation of MMP activity is a known downstream effect of inflammatory signaling pathways. It is established that the activity of MMP-9 can be modulated by signaling pathways that involve NF-κB. nih.gov Given that this compound impacts inflammatory processes where NF-κB and MMP-9 are key players, it is plausible that it modulates this axis, but more direct research is needed to fully characterize this interaction.
Influence on Bone Morphogenetic Protein (BMP) Signaling Pathway
This compound hydrobromide also exerts an inhibitory effect on the Bone Morphogenetic Protein (BMP) signaling pathway, which is part of the TGF-β superfamily. nih.govnih.gov BMPs are involved in a wide range of cellular processes, including osteogenesis and cell differentiation. mdpi.com
Interaction with Other Signaling Cascades
This compound hydrobromide modulates several critical intracellular signaling pathways implicated in cell growth, proliferation, and survival. Its ability to interfere with these cascades is central to its observed anti-fibrotic and anti-neoplastic activities.
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling network that promotes cell survival, growth, and proliferation. In the context of cancer, this pathway is often hyperactivated. This compound has been shown to inhibit colorectal cancer growth by downregulating the Akt/mTORC1 signaling pathway. This inhibition leads to a reduction in aerobic glycolysis (the Warburg effect), a metabolic hallmark of cancer cells, thereby impeding their proliferation. The downregulation of this pathway by this compound also affects downstream effectors such as p70S6K and 4EBP1, which are critical for protein synthesis and cell growth.
Research has demonstrated that this compound's interference with the PI3K/AKT/mTOR pathway is a key mechanism in its anti-cancer effects, particularly in colorectal cancer. Studies have also pointed to the role of this pathway in idiopathic pulmonary fibrosis, suggesting that its modulation by compounds like this compound could have therapeutic implications in fibrotic diseases. core.ac.uknih.govnih.govresearchgate.net
| Affected Molecule/Process | Observed Effect of this compound | Cell/Disease Model | Key Implication |
|---|---|---|---|
| Akt/mTORC1 Signaling | Downregulation | Colorectal Cancer Cells | Inhibition of cancer cell growth and proliferation |
| Aerobic Glycolysis (Warburg Effect) | Inhibition | Colorectal Cancer Cells | Suppression of cancer cell metabolism |
| p70S6K and 4EBP1 | Inhibition | Colorectal Cancer Cells | Reduction in protein synthesis and cell growth |
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular defense against oxidative and xenobiotic stresses. In many cancer types, the Nrf2 pathway is constitutively active, which confers resistance to chemotherapy and radiotherapy. nih.govelsevierpure.com this compound has been identified as an inhibitor of Nrf2. nih.gov
This compound treatment has been found to rapidly reduce Nrf2 protein levels. nih.govelsevierpure.com This effect is achieved by inducing a cellular amino acid starvation response, which in turn represses global protein synthesis and leads to the rapid depletion of Nrf2. nih.govelsevierpure.com By suppressing Nrf2 accumulation, this compound can ameliorate the resistance of cancer cells to anti-cancer drugs, enhancing their chemosensitivity. nih.govnih.gov This provides a preclinical proof-of-concept for the use of this compound in treating chemo- and radio-resistant cancers. nih.govelsevierpure.com
| Affected Molecule/Process | Observed Effect of this compound | Cell/Disease Model | Key Implication |
|---|---|---|---|
| Nrf2 Protein Levels | Rapid reduction | Nrf2-addicted cancer cells (e.g., KYSE70, A549) | Depletion of a key cellular defense factor |
| Cellular Amino Acid Starvation Response | Induction | Cancer Cells | Repression of global protein synthesis |
| Chemoresistance | Amelioration | Nrf2-addicted cancer cells | Enhanced sensitivity to anti-cancer drugs like cisplatin (B142131) |
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is a well-established driver of carcinogenesis, particularly in colorectal cancer, where it promotes cellular proliferation and metastasis. mdpi.comchemdiv.com While the Wnt/β-catenin pathway is a significant target in cancer therapy, direct evidence from the provided search results demonstrating the interaction of this compound hydrobromide with this pathway is currently lacking. Further research is required to elucidate any potential modulatory effects of this compound on Wnt/β-catenin signaling.
Recent research has uncovered a novel mechanism of action for this compound involving exosomes and microRNAs. In breast cancer cells, treatment with this compound has been shown to induce the production and secretion of exosomes containing microRNA-31 (miR-31). researchgate.net These exosomes can be taken up by other breast cancer cells, where the shuttled miR-31 then specifically targets Histone Deacetylase 2 (HDAC2). researchgate.net
The targeting of HDAC2 by miR-31 leads to alterations in the expression of cell cycle regulatory proteins, including an increase in cyclin-dependent kinase 2 (CDK2) and cyclin D1, and a suppression of p21 expression. researchgate.net This modulation of the HDAC2/cell cycle signaling axis ultimately suppresses the proliferation of MCF-7 breast cancer cells. researchgate.net This finding suggests a new role for this compound in tumorigenesis through the regulation of exosome production and their microRNA content. researchgate.net
| Affected Molecule/Process | Observed Effect of this compound | Cell/Disease Model | Key Implication |
|---|---|---|---|
| Exosome Production | Induction | MCF-7 Breast Cancer Cells | Release of signaling vesicles |
| Exosomal miR-31 | Increased shuttling | MCF-7 Breast Cancer Cells | Delivery of regulatory microRNA to other cells |
| HDAC2 | Targeting and inhibition | MCF-7 Breast Cancer Cells | Modulation of cell cycle regulatory proteins |
| Cell Proliferation | Suppression | MCF-7 Breast Cancer Cells | Anticancer effect |
Inhibition of Matrix Metalloproteinase-2 (MMP-2) Expression
Matrix Metalloproteinase-2 (MMP-2) is an enzyme that plays a critical role in the degradation of the extracellular matrix, a process essential for tumor cell invasion and metastasis. nih.gov this compound is a potent inhibitor of MMP-2 gene expression. nih.govtargetmol.com
Studies have shown that this compound can achieve significant inhibition of MMP-2 expression in bladder carcinoma cells at low concentrations. nih.gov This inhibition occurs at the transcriptional level, as demonstrated by a pronounced suppression of the MMP-2 promoter activity. nih.gov The potent anti-metastatic activity of this compound is largely attributed to this transcriptional suppression of the MMP-2 gene, which leads to decreased enzymatic activity, reduced matrix degradation, and consequently, diminished tumor cell extravasation. nih.gov In oral squamous cell carcinoma, this compound has also been shown to inhibit MMP-2 expression in cancer-associated fibroblasts, which in turn attenuates the migration and invasion of cancer cells. frontiersin.org Furthermore, in a rat model of hepatocellular carcinoma, this compound treatment significantly reduced the percentage of active MMP-2 in both tumor and non-neoplastic liver tissue, contributing to the suppression of lung metastasis. researchgate.net
Effects on Ion Channels and Related Physiological Responses
Emerging evidence suggests that this compound hydrobromide also exerts effects on ion channels. It has been described as a potent pulmonary vasodilator. medchemexpress.com This vasodilatory effect is attributed to its ability to activate Kv (voltage-gated potassium) channels and block voltage-gated, receptor-operated, and store-operated Ca2+ (calcium) channels. medchemexpress.com The modulation of these ion channels can lead to changes in cellular membrane potential and intracellular calcium concentrations, which are key events in various physiological responses, including the regulation of vascular tone. Further investigation is needed to fully characterize the scope of this compound's effects on different types of ion channels and the resulting physiological consequences in various tissues and disease states.
Kv Channel Activation
Recent research has identified this compound hydrobromide as a potent activator of voltage-gated potassium (Kv) channels. This activation contributes to its vasodilatory effects, particularly in the pulmonary vasculature. Studies have shown that this compound mediates pulmonary vasodilation by activating Kv channels in pulmonary artery smooth muscle cells (PASMCs) medchemexpress.comresearchgate.net. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This change in membrane potential results in the closure of voltage-dependent calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation and vasodilation.
Table 1: Effect of this compound Hydrobromide on Kv Channels
| Mechanism | Affected Cell Type | Physiological Outcome |
|---|
Ca2+ Channel Blocking
In addition to activating Kv channels, this compound hydrobromide also exerts its effects by blocking various types of calcium (Ca2+) channels. It has been demonstrated to inhibit voltage-gated, receptor-operated, and store-operated Ca2+ channels in PASMCs medchemexpress.comresearchgate.net. The elevation of intracellular free Ca2+ concentration in these cells is a primary trigger for vasoconstriction and a key stimulus for cellular proliferation and migration, both of which are central to vascular remodeling researchgate.net. By blocking these channels, this compound hydrobromide helps to restore normal intracellular Ca2+ levels, thereby contributing to its vasodilatory and anti-proliferative properties researchgate.net.
Table 2: this compound Hydrobromide's Blocking Action on Ca2+ Channels
| Channel Type Blocked | Affected Cell Type | Cellular Effect |
|---|---|---|
| Voltage-gated Ca2+ channels | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Inhibition of Ca2+ influx |
| Receptor-operated Ca2+ channels | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Inhibition of Ca2+ influx |
Activation of Integrated Stress Response and Metabolic Regulators (FGF21, GDF15)
This compound is a known activator of the integrated stress response (ISR), a crucial signaling pathway that helps cells adapt to various stress conditions. The ISR is initiated by several kinases, and its activation leads to a global reduction in protein synthesis while promoting the translation of specific stress-responsive genes.
Research has shown that this compound's activation of the ISR can have therapeutic benefits, particularly in the context of metabolic diseases. This activation is linked to the induction of two important metabolic regulators: Fibroblast Growth Factor 21 (FGF21) and Growth Differentiation Factor 15 (GDF15). Both FGF21 and GDF15 are stress-responsive cytokines that are induced downstream of the ISR and are recognized for their roles in improving systemic metabolic health nih.govnih.govmdpi.com. They have been shown to modulate energy balance and glucose homeostasis. The pharmacological administration and endogenous upregulation of FGF21 and GDF15 are associated with resistance to diet-induced obesity, improved glucose tolerance, and increased insulin (B600854) sensitivity nih.govnih.gov.
Table 3: this compound Hydrobromide and the Integrated Stress Response
| Action | Signaling Pathway | Key Downstream Mediators | Metabolic Outcomes |
|---|
Preclinical Research Applications of Halofuginone Hydrobromide
Antifibrotic Research
Preclinical studies have consistently demonstrated the antifibrotic efficacy of halofuginone (B1684669). Its primary mechanism of action involves the inhibition of collagen type I synthesis and the prevention of the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for ECM deposition in fibrotic tissues. nih.govmdpi.com
The transformation of fibroblasts into activated myofibroblasts is a critical event in the pathogenesis of fibrosis. This compound interferes with this process through distinct molecular mechanisms, primarily by targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway and by activating the amino acid starvation response (AAR).
One of the principal mechanisms is the inhibition of Smad3 phosphorylation. mdpi.comnih.govresearchgate.netnih.gov TGF-β signaling, a key driver of fibrosis, initiates a cascade that leads to the phosphorylation of Smad proteins. This compound specifically prevents the phosphorylation of Smad3, a crucial downstream mediator. researchgate.netnih.govnih.govtau.ac.il This inhibition prevents the Smad complex from translocating to the nucleus, thereby blocking the transcription of pro-fibrotic genes, including those responsible for myofibroblast differentiation like alpha-smooth muscle actin (α-SMA). researchgate.netnih.govnih.gov
Additionally, this compound has been shown to inhibit the differentiation of pro-inflammatory T helper 17 (Th17) cells. mdpi.comnih.govnih.gov This is achieved by activating the AAR pathway. nih.govnih.gov this compound inhibits prolyl-tRNA synthetase (ProRS), an enzyme that attaches proline to its corresponding tRNA molecule. mdpi.comnih.govnih.govmdpi.comresearchgate.net This inhibition mimics a state of proline deprivation, triggering the AAR, which in turn selectively blocks the development of Th17 cells, key regulators of autoimmune inflammation that contribute to the fibrotic process. mdpi.comnih.govnih.gov
Table 1: Key Mechanisms of this compound in Inhibiting Fibroblast-to-Myofibroblast Transition
| Mechanism | Description | Key Molecular Targets |
|---|---|---|
| TGF-β/Smad Pathway Inhibition | Prevents the phosphorylation of Smad3, blocking its translocation to the nucleus and subsequent activation of pro-fibrotic gene transcription. mdpi.comnih.govresearchgate.netnih.govnih.govnih.gov | Smad3 |
| Amino Acid Starvation Response (AAR) Activation | Inhibits prolyl-tRNA synthetase (ProRS), mimicking proline starvation. This activates the AAR, which selectively inhibits the differentiation of pro-inflammatory Th17 cells. mdpi.comnih.govnih.govnih.govnih.gov | Prolyl-tRNA synthetase (ProRS) |
This compound is recognized as a specific and potent inhibitor of collagen type I synthesis. nih.govnih.govnih.govnih.govnih.gov This effect is a direct consequence of its interference with the TGF-β/Smad3 signaling pathway, which is the primary regulator of collagen gene expression. By inhibiting Smad3 phosphorylation, this compound effectively represses the gene expression of the alpha 1 chain of collagen type I (COL1A1). nih.govresearchgate.netnih.gov
This inhibitory effect has been observed at very low concentrations in various cell cultures, including avian and mammalian skin fibroblasts. nih.gov Research has demonstrated that this compound can attenuate the incorporation of proline into collagenase-digestible proteins without affecting the production of other proteins, cell proliferation, or collagen degradation. nih.gov In studies involving human corneal fibroblasts, this compound significantly reduced the TGF-β-induced expression of type I collagen. nih.gov This specific downregulation of collagen type I gene transcription is a cornerstone of its antifibrotic potential. nih.govnih.gov
Table 2: Preclinical Evidence of this compound's Effect on Collagen Type I Synthesis
| Cell/Tissue Model | Research Finding |
|---|---|
| Avian Skin Fibroblasts | Attenuated the incorporation of [3H]proline into collagenase-digestible proteins at concentrations as low as 10⁻¹¹ M. nih.gov |
| Human Corneal Fibroblasts | Significantly reduced TGF-β-induced expression of type I collagen. nih.gov |
| Rat Urethral Fibroblasts | Inhibited collagen secretion at a concentration of 10⁻⁸ M due to inhibition of collagen alpha1(I) gene expression. nih.gov |
| Dimethylnitrosamine-Induced Liver Fibrosis (Rat) | Almost completely prevented the increase in collagen type I gene expression. nih.gov |
The antifibrotic activity of this compound hydrobromide has been evaluated in various preclinical animal models of organ-specific fibrosis, demonstrating its potential to mitigate tissue scarring in the liver, lungs, and pancreas.
The efficacy of this compound has been studied in rodent models of pulmonary fibrosis, most commonly induced by the chemotherapeutic agent bleomycin. One study in rats with bleomycin-induced pulmonary fibrosis found that this compound administration significantly reduced fibrosis compared to untreated controls, as determined by collagen content in the lungs and histological examination. nih.gov However, conflicting results exist, with another study on bleomycin-induced lung injury in Sprague-Dawley rats reporting that this compound treatment did not affect the overt signs of lung injury or fibrosis. nih.gov These differing outcomes suggest that the therapeutic effect may depend on the specific experimental conditions.
In preclinical models of pancreatic fibrosis, this compound has shown promise in preventing the activation of pancreatic stellate cells (PSCs), which are the primary source of ECM proteins in the pancreas. nih.govtau.ac.ilnih.gov In a mouse model of cerulein-induced pancreatitis, this compound prevented the increase in collagen synthesis and inhibited Smad3 phosphorylation, leading to the inhibition of PSC activation and the prevention of fibrosis. nih.govtau.ac.il Another study utilizing a severe hyperstimulation and obstruction pancreatitis (SHOP) model in rats found that this compound was effective in reducing pancreatic inflammation, acinar atrophy, and fibrosis. nih.gov These findings indicate that by inhibiting PSC activation, this compound can reduce pancreatic tumor development, for which the ECM produced by these cells is essential. nih.gov
Table 3: Summary of this compound Efficacy in Organ-Specific Fibrosis Models
| Organ | Animal Model | Inducing Agent | Key Findings |
|---|---|---|---|
| Liver | Rat | Dimethylnitrosamine (DMN) | Prevented increased collagen type I gene expression and reduced liver collagen content. nih.gov |
| Lung | Rat | Bleomycin | Significantly reduced fibrosis in one study nih.gov; showed no effect on fibrosis in another study nih.gov. |
| Pancreas | Mouse, Rat | Cerulein, SHOP Model | Prevented increased collagen synthesis by inhibiting pancreatic stellate cell (PSC) activation nih.govtau.ac.il; reduced inflammation and fibrosis nih.gov. |
Efficacy in Models of Organ-Specific Fibrosis
Renal Fibrosis (Diabetic Nephropathy) Models
This compound hydrobromide has been investigated in preclinical models of renal fibrosis, particularly those mimicking diabetic nephropathy, for its potential to mitigate the pathological changes associated with this condition. Research in this area has primarily focused on the compound's ability to interfere with key fibrotic pathways, reduce the accumulation of extracellular matrix (ECM), and alleviate oxidative stress.
In a prominent model using db/db mice, a strain that spontaneously develops obesity, insulin (B600854) resistance, and diabetic nephropathy, this compound demonstrated a significant ability to prevent ECM deposition. nih.gov The mechanism behind this effect was linked to the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis. nih.govnih.govnih.gov Specifically, this compound was found to suppress the TGF-β1-induced phosphorylation of Smad2 in cultured mesangial cells and decrease the expression of the TGF-β type II receptor. nih.gov This interruption of the TGF-β/Smad cascade leads to a downstream reduction in the synthesis of key ECM components.
Further studies have elaborated on these findings, showing that this compound inhibits the expression of type I collagen and fibronectin, two major proteins that accumulate in the glomeruli and tubulointerstitium during diabetic nephropathy. nih.gov In vivo experiments with db/db mice confirmed that treatment with this compound suppressed the characteristic mesangial expansion and overexpression of fibronectin in the kidneys. nih.gov
Beyond its direct impact on the TGF-β pathway, this compound has shown broader effects relevant to renal protection. In rat renal papillary fibroblasts, it inhibited proliferation in a dose-dependent manner and reduced the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in ECM turnover. nih.govnih.gov Additionally, studies have revealed that this compound can reduce oxidative stress within the glomeruli of diabetic mice, a key contributor to renal damage in diabetic nephropathy. nih.gov This was evidenced by reduced levels of urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. nih.gov
The collective findings from these preclinical models suggest that this compound hydrobromide exerts its renoprotective effects through a multi-pronged approach: inhibiting the pivotal TGF-β/Smad signaling pathway, consequently reducing ECM protein synthesis and deposition, and mitigating oxidative stress.
Table 1: Summary of this compound Hydrobromide Effects in Preclinical Renal Fibrosis Models
| Model System | Key Findings | Mechanism of Action | Reference |
| db/db Mice (Diabetic Nephropathy) | Suppressed mesangial expansion and fibronectin overexpression; Prevented ECM deposition. | Inhibited TGF-β1 signaling; Suppressed Smad2 phosphorylation; Decreased TGF-β type II receptor expression. | nih.gov |
| Cultured Rat Mesangial Cells | Inhibited TGF-β1-induced type I collagen and fibronectin expression. | Suppressed Smad2 phosphorylation. | nih.gov |
| Rat Renal Papillary Fibroblasts | Inhibited cell proliferation and MMP-2 activity. | Not specified in detail, but noted as an inhibitor of collagen α1(I) expression. | nih.govnih.gov |
| db/db Mice (Diabetic Nephropathy) | Reduced oxidative stress in the glomerulus. | Not fully elucidated, but observed alongside anti-fibrotic effects. | nih.gov |
Cutaneous Fibrosis (Scleroderma) Models
The anti-fibrotic properties of this compound hydrobromide have been extensively evaluated in preclinical models of cutaneous fibrosis, with a significant focus on scleroderma, an autoimmune disease characterized by excessive collagen deposition in the skin and internal organs. The primary models used in this research include the tight-skin (Tsk) mouse and the chronic graft-versus-host disease (cGvHD) model, both of which recapitulate key pathological features of human scleroderma.
In the Tsk mouse model, which spontaneously develops skin sclerosis due to a genetic defect, this compound has demonstrated notable efficacy. Both systemic and topical administration of the compound were shown to prevent the development of cutaneous hyperplasia (dermal fibrosis) and reduce skin thickness. nih.govnih.govnih.govnih.govnih.gov This therapeutic effect was directly correlated with a significant reduction in collagen content and a decrease in the expression of the collagen alpha-1(I) gene within the skin. nih.govnih.gov Studies showed that this compound treatment led to a decreased number of cells actively synthesizing collagen gene transcripts. nih.govnih.gov
The underlying mechanism for these effects has been pinpointed to the inhibition of the TGF-β signaling pathway. Specifically, this compound was found to block the TGF-β-induced phosphorylation and subsequent activation of Smad3, a key downstream mediator in the fibrotic cascade. nih.govnih.govnih.gov This inhibition was shown to be specific to Smad3, as the activation of Smad2 was not affected. nih.gov By blocking Smad3 activation, this compound effectively reduces the promoter activity of type I collagen genes, thereby decreasing the synthesis of type I collagen by fibroblasts. nih.gov
Similar anti-fibrotic effects were observed in the murine cGvHD model, another well-established model for scleroderma. Daily injections of this compound abrogated the increase in skin collagen, prevented the thickening of the dermis, and preserved the subdermal fat layer, all of which are characteristic pathological changes in this model. nih.gov
Interestingly, research using a bleomycin-induced scleroderma model yielded different results. In this model, where dermal sclerosis is induced by repeated local injections of the chemotherapy agent bleomycin, this compound did not suppress the development of skin fibrosis under the experimental conditions used. drugbank.com This suggests that the efficacy of this compound may be dependent on the specific pathogenic mechanisms driving the fibrotic process in different models.
Table 2: Summary of this compound Hydrobromide Effects in Preclinical Cutaneous Fibrosis Models
| Model System | Key Findings | Mechanism of Action | Reference |
| Tight-Skin (Tsk) Mouse | Prevented skin sclerosis; Reduced cutaneous hyperplasia and dermis width; Decreased skin collagen content. | Inhibited collagen type I synthesis; Blocked TGF-β-mediated Smad3 phosphorylation. | nih.govnih.govnih.govnih.govnih.gov |
| Murine Chronic Graft-versus-Host Disease (cGvHD) | Abrogated the increase in skin collagen; Prevented dermal thickening. | Inhibited collagen type I synthesis via the TGF-β/Smad3 pathway. | nih.govnih.govnih.gov |
| Bleomycin-Induced Scleroderma Mouse | Did not suppress the development of dermal sclerosis. | Mechanism not applicable as no effect was observed. | drugbank.com |
| Fibroblast Cultures (from Tsk mice) | Reduced collagen synthesis; Reduced promoter activity of type I collagen genes. | Blocked TGF-β-induced Smad3 activation. | nih.gov |
Musculoskeletal Fibrosis (Duchenne Muscular Dystrophy, Osteoarthritis) Models
This compound hydrobromide has been investigated for its therapeutic potential in musculoskeletal conditions characterized by fibrosis and tissue degradation, namely Duchenne Muscular Dystrophy (DMD) and Osteoarthritis (OA).
Duchenne Muscular Dystrophy (DMD) Models
In the context of DMD, research has utilized the mdx mouse, the most common animal model for this disease, which exhibits progressive muscle degeneration and fibrosis, particularly in the diaphragm and cardiac muscles. Studies have consistently shown that this compound treatment prevents the age-dependent increase in collagen synthesis and reduces muscle fibrosis in mdx mice. nih.govnih.govnih.gov This anti-fibrotic effect is associated with improved muscle histopathology, including a decrease in degenerated areas and an increase in myofiber diameters. nih.govnih.govdrugbank.com
Functionally, the reduction in muscle fibrosis translates to improved muscle performance. This compound-treated mdx mice demonstrated enhanced motor coordination and balance. nih.govnih.govnih.govdrugbank.com Furthermore, significant improvements in cardiac muscle function were observed, addressing the life-threatening cardiomyopathy that is a hallmark of DMD. nih.govnih.gov The primary mechanism of action in this model is the inhibition of the TGF-β signaling pathway through the prevention of Smad3 phosphorylation in both skeletal and cardiac muscle cells. nih.govnih.govnih.gov
A notable finding is the differential activity of this compound's enantiomers. Studies have shown that the (+)-enantiomer is more effective than the racemic mixture in reducing collagen content and improving motor coordination, while the (-)-enantiomer showed no significant effect. nih.govdrugbank.com
Osteoarthritis (OA) Models
In preclinical models of OA, typically induced in rodents by anterior cruciate ligament transection (ACLT), this compound has been shown to attenuate disease progression. nih.govnih.govnih.govfrontiersin.org Treatment with this compound led to the preservation of articular cartilage and the attenuation of subchondral bone deterioration. nih.govfrontiersin.org This resulted in significantly lower OA scores, indicating less severe joint damage. nih.govnih.govfrontiersin.org
At the molecular level, this compound treatment was found to decrease the expression of key catabolic and hypertrophic markers in cartilage, such as matrix metalloproteinase-13 (MMP-13), ADAMTS5, and collagen X. nih.govnih.govfrontiersin.org Concurrently, it increased the levels of protective and anabolic molecules like lubricin, collagen II, and aggrecan. nih.govfrontiersin.org
The protective effects of this compound in OA models are also linked to its inhibition of TGF-β signaling, specifically by suppressing Smad2/3 phosphorylation in the subchondral bone. nih.govnih.govfrontiersin.org This action helps to restore normal, coupled bone remodeling. Additionally, this compound was found to suppress the differentiation of pro-inflammatory Th17 cells and reduce aberrant angiogenesis (H-type vessel formation) in the subchondral bone, both of which are implicated in the pathogenesis of OA. nih.govnih.gov
Table 3: Summary of this compound Hydrobromide Effects in Preclinical Musculoskeletal Fibrosis Models
| Condition | Model System | Key Findings | Mechanism of Action | Reference |
| Duchenne Muscular Dystrophy | mdx Mouse | Prevented muscle fibrosis (diaphragm, cardiac); Improved muscle histopathology; Enhanced motor coordination and cardiac function. | Inhibited TGF-β signaling via suppression of Smad3 phosphorylation. | nih.govnih.govnih.gov |
| mdx Mouse | (+)-enantiomer was more effective than racemic form in reducing fibrosis and improving motor coordination. | Stereospecific inhibition of the target pathway. | nih.govdrugbank.com | |
| Osteoarthritis | ACLT Rodent Model | Attenuated articular cartilage degeneration; Preserved subchondral bone architecture; Reduced OA scores. | Inhibited TGF-β/Smad2/3 signaling in subchondral bone; Suppressed Th17 differentiation and angiogenesis. | nih.govnih.govnih.govfrontiersin.org |
| ACLT Rodent Model | Decreased MMP-13, ADAMTS5, Collagen X; Increased Lubricin, Collagen II, Aggrecan. | Modulation of catabolic and anabolic pathways in cartilage. | nih.govfrontiersin.org |
Adhesion and Graft-versus-Host Disease Models
This compound hydrobromide's anti-fibrotic properties have been explored in preclinical settings beyond organ-specific fibrosis, including the prevention of postoperative adhesions and the mitigation of fibrotic complications in graft-versus-host disease (GvHD).
Adhesion Models
Postoperative adhesions, which are bands of fibrous scar tissue that form between organs, are a common complication of abdominal surgery. The formation of these adhesions is critically dependent on the deposition of collagen. In a rat model where abdominal adhesions were induced by surgical scraping of the cecum, this compound demonstrated a significant ability to prevent their formation. nih.govnih.gov Both intraperitoneal and oral administration of the compound resulted in a marked reduction in the number and severity of adhesions. nih.govnih.gov
Graft-versus-Host Disease (GvHD) Models
Chronic GvHD (cGvHD) is a serious complication of allogeneic hematopoietic cell transplantation, and is often characterized by progressive, multi-organ fibrosis that resembles scleroderma. In murine models of cGvHD, which display many features of the human disease including skin fibrosis, this compound has been shown to be effective in reducing collagen synthesis. nih.govnih.gov
The anti-fibrotic action of this compound in the cGvHD model is attributed to its well-established mechanism of inhibiting the TGF-β signaling pathway. nih.govnih.gov By blocking the phosphorylation of the downstream mediator Smad3, this compound curtails the excessive production of type I collagen that drives the fibrotic pathology in cGvHD. nih.govnih.gov These findings suggest that by targeting the common pathway of collagen deposition, this compound may be able to ameliorate the fibrotic manifestations of this complex immunological disorder.
Table 4: Summary of this compound Hydrobromide Effects in Adhesion and GvHD Models
| Model System | Key Findings | Mechanism of Action | Reference |
| Rat Postoperative Abdominal Adhesion Model | Significantly reduced the number and severity of adhesions. | Inhibited collagen type I synthesis; Prevented upregulation of collagen α1(I) gene expression. | nih.govnih.gov |
| Rat Cecal Abrasion Model | This compound-infused keratin (B1170402) hydrogel significantly reduced adhesion formation. | Local inhibition of collagen type I synthesis. | nih.gov |
| Murine Chronic Graft-versus-Host Disease (cGvHD) Model | Decreased collagen synthesis, mitigating fibrotic manifestations. | Inhibited TGF-β-dependent Smad3 phosphorylation. | nih.govnih.gov |
Antineoplastic Research
Mechanisms of Antiproliferative Activity
This compound hydrobromide has demonstrated significant antiproliferative activity across a range of cancer types in preclinical studies. Its effects are not attributed to a single mechanism but rather to the modulation of multiple, interconnected signaling pathways that are crucial for cancer cell proliferation, survival, and interaction with the tumor microenvironment.
A primary mechanism is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway . TGF-β plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression, invasion, and metastasis in advanced stages. frontiersin.org this compound disrupts this pro-tumorigenic signaling by inhibiting the phosphorylation of downstream mediators Smad2 and Smad3, increasing the expression of the inhibitory Smad7, and reducing the protein levels of the TGF-β type II receptor. nih.govnih.gov This blockade has been shown to reduce the expression of TGF-β target genes that promote bone metastases in melanoma and breast cancer models. nih.govnih.gov
This compound also exerts its effects by inhibiting key pro-survival and proliferation pathways , such as the PI3K/Akt/mTOR and MAPK/ERK pathways. nih.govnih.gov In colorectal cancer models, this compound was shown to downregulate the Akt/mTORC1 signaling pathway, which is central to the "Warburg effect," a state of altered glucose metabolism that fuels rapid cancer cell proliferation. nih.govresearchgate.net In hepatocellular carcinoma and uterine leiomyoma cells, inhibition of the MEK/ERK and JNK signaling pathways has been observed. nih.govnih.gov
Another distinct mechanism is the activation of the Amino Acid Starvation Response (AAR) . This compound binds to and inhibits glutamyl-prolyl-tRNA synthetase (EPRS), which leads to an accumulation of uncharged tRNA for proline. nih.gov This mimics a state of amino acid deprivation, triggering the AAR. This response can selectively inhibit the differentiation of pro-inflammatory Th17 cells, which are implicated in certain autoimmune diseases and cancers, and can also lead to a general halt in protein translation, thereby contributing to its antiproliferative effects. nih.govnih.gov
Furthermore, this compound's antiproliferative action extends to the tumor microenvironment. It is a potent inhibitor of angiogenesis , the formation of new blood vessels essential for tumor growth and metastasis. nih.govdrugbank.com This is achieved, in part, by inhibiting the expression of collagen type I and matrix metalloproteinase-2 (MMP-2), which are crucial for stromal support and vascular development. drugbank.com Additionally, this compound directly targets cancer-associated fibroblasts (CAFs) , inhibiting their proliferation and activation, which in turn reduces their ability to promote cancer cell migration and invasion, as demonstrated in oral squamous cell carcinoma models. frontiersin.org
Table 5: Summary of Antiproliferative Mechanisms of this compound Hydrobromide
| Mechanism | Key Molecular Effects | Cancer Models | Reference |
| Inhibition of TGF-β Signaling | Inhibits Smad2/3 phosphorylation; Increases Smad7 expression; Reduces TGF-β RII protein. | Lung Cancer, Breast Cancer, Prostate Cancer, Melanoma | nih.govnih.govnih.gov |
| Inhibition of PI3K/Akt/mTOR Pathway | Downregulates phosphorylation of Akt, mTOR, p70S6K, and 4EBP1. | Colorectal Cancer, Esophageal Squamous Cell Carcinoma | nih.govnih.govresearchgate.net |
| Inhibition of MAPK/ERK Pathway | Inhibits MEK/ERK phosphorylation; Upregulates JNK phosphorylation. | Hepatocellular Carcinoma, Uterine Leiomyoma | nih.govnih.gov |
| Activation of Amino Acid Starvation Response (AAR) | Inhibits glutamyl-prolyl-tRNA synthetase (EPRS), mimicking proline starvation. | T-cells (relevant to inflammation-associated cancers) | nih.govnih.gov |
| Inhibition of Angiogenesis | Inhibits collagen type I and MMP-2 expression; Reduces tumor vascularization. | Metastatic Brain Tumor | nih.govdrugbank.com |
| Targeting of Cancer-Associated Fibroblasts (CAFs) | Inhibits CAF viability and proliferation; Reduces α-SMA, FSP-1 expression. | Oral Squamous Cell Carcinoma | frontiersin.org |
Induction of Apoptosis in Cancer Cell Lines
One of the central mechanisms by which this compound induces apoptosis is through the activation of the caspase cascade . In hepatocellular carcinoma (HepG2) cells, treatment with this compound led to an increased proportion of cleaved (active) forms of key executioner and initiator caspases, including caspase-3, caspase-8, and caspase-9. nih.gove-century.us The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis and a substrate of activated caspase-3, was also observed. nih.gove-century.us This indicates that this compound can trigger both the extrinsic (caspase-8 dependent) and intrinsic (caspase-9 dependent) apoptotic pathways.
The induction of the intrinsic, mitochondria-mediated apoptotic pathway has been further detailed in breast cancer cells. In MDA-MB-231 triple-negative breast cancer cells, this compound was shown to induce apoptosis by disrupting the mitochondrial membrane potential. nih.gov This disruption is often a point of no return in the apoptotic process, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. This same study also found that this compound treatment enhanced the formation of reactive oxygen species (ROS), which can cause cellular damage and serve as a potent trigger for apoptosis. nih.gov
This compound also influences the expression of proteins belonging to the B-cell lymphoma 2 (Bcl-2) family, which are critical regulators of apoptosis. In HepG2 cells, this compound treatment resulted in the downregulation of anti-apoptotic proteins such as Mcl-1 and c-IAP1, thereby shifting the cellular balance in favor of apoptosis. nih.gove-century.us
Furthermore, this compound's influence on signaling pathways contributes to its pro-apoptotic effects. In human uterine leiomyoma cells, the induction of apoptosis by this compound was linked to its activity on the mitogen-activated protein kinase (MAPK) and sarcoma (SRC) signaling pathways. nih.gov In melanoma cells, an increase in apoptosis was observed in conjunction with the inhibition of the pro-survival TGF-β signaling pathway. nih.gov In some cancer cell lines, this compound's pro-apoptotic effect is also associated with cell cycle arrest, typically in the G0/G1 phase, which prevents cells from progressing through the cell cycle and can make them more susceptible to apoptotic signals. nih.govnih.gov
Table 6: Summary of Pro-Apoptotic Mechanisms of this compound Hydrobromide in Cancer Cell Lines
| Cancer Cell Line | Key Findings | Molecular Mechanisms | Reference |
| Hepatocellular Carcinoma (HepG2) | Induced apoptosis and G0/G1 cell cycle arrest. | Increased cleavage of Caspase-3, -8, -9, and PARP; Downregulated Mcl-1 and c-IAP1. | nih.gove-century.us |
| Breast Cancer (MDA-MB-231, MCF-7) | Induced apoptosis; Inhibited cell growth. | Disrupted mitochondrial membrane potential; Enhanced reactive oxygen species (ROS) formation. | nih.gov |
| Melanoma (1205Lu) | Increased cell apoptosis. | Linked to inhibition of TGF-β signaling. | nih.gov |
| Human Uterine Leiomyoma | Induced apoptosis. | Mediated through MAPK and SRC signaling pathways. | nih.gov |
| Colorectal Cancer (SW480, HCT116) | Induced apoptosis and increased ROS levels. | Associated with inhibition of Akt/mTORC1 signaling. | nih.govresearchgate.net |
Cell Cycle Arrest in Neoplastic Cells
This compound hydrobromide has demonstrated the ability to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G1/G0 phase. This interruption of the cell division process is a key mechanism of its anti-neoplastic activity.
In hepatocellular carcinoma HepG2 cells, this compound treatment led to an increase in the proportion of cells in the G0/G1 phase in a dose-dependent manner. This cell cycle arrest is associated with the upregulation of negative cell cycle regulatory proteins p15 (B1577198) and p21. The protein p21 is a crucial inhibitor of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle from the G1 to the S phase. Similarly, in colorectal cancer cells, this compound treatment resulted in cell cycle arrest in the G1/G0 phase.
Furthermore, studies combining this compound with artemisinin (B1665778) in various cancer cell lines showed a synergistic effect in arresting cells at the G1/G0 phase, which was linked to increased levels of the CDK2 inhibitors p21Cip1 and p27Kip1. Research in mantle cell lymphoma has also pointed to a G1 accumulation in cells exposed to this compound, associated with a post-transcriptional down-regulation of cyclin D1. Cyclin D1 is a key regulator that, when overexpressed, can drive uncontrolled cell proliferation.
Modulation of Cancer Cell Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. This compound hydrobromide has been shown to effectively modulate these processes in various cancer models.
One of the key mechanisms by which this compound exerts this effect is through the inhibition of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix (ECM), a necessary step for cell invasion. In bladder carcinoma cells, this compound was found to inhibit the expression of the MMP-2 gene at the transcriptional level, leading to a failure of these cells to invade through a reconstituted basement membrane. Similarly, in a preclinical model of osteosarcoma, this compound inhibited key targets involved in metastasis dissemination, such as MMP-2.
Studies in oral squamous cell carcinoma (OSCC) have revealed that this compound can indirectly inhibit cancer cell migration and invasion by targeting cancer-associated fibroblasts (CAFs). This compound was observed to attenuate the promoting effect of CAFs on OSCC cell migration and invasion, a process linked to the inhibition of MMP2 secretion. Furthermore, in breast cancer cells, this compound has been reported to inhibit migration and invasion by downregulating the expression of matrix metalloproteinase-9.
The inhibitory effect of this compound on cell migration and invasion is a critical component of its potential anti-cancer activity, as these processes are fundamental to tumor progression and metastasis.
Anti-Angiogenic Mechanisms in the Tumor Microenvironment
The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and survival, supplying tumors with necessary oxygen and nutrients. This compound hydrobromide has demonstrated significant anti-angiogenic properties by interfering with this process within the tumor microenvironment.
In models of bladder carcinoma, oral administration of this compound led to a marked decrease in blood vessel density within the tumor tissue. This anti-angiogenic effect was further supported by in vitro studies showing inhibition of microvessel formation. The compound's ability to inhibit collagen synthesis is also thought to contribute to its anti-angiogenic activity.
Research in a transgenic mouse model of mammary cancer showed that this compound inhibits tumor growth by decreasing tumor angiogenesis. This effect was observed to be independent of thrombospondin-1, a known inhibitor of angiogenesis, suggesting that this compound may act through alternative pathways. One of the proposed mechanisms for its anti-angiogenic effect is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This compound has been identified as an inhibitor of the TGF-β/Smad3 cascade, which plays a role in angiogenesis.
By disrupting the formation of new blood vessels, this compound can effectively starve tumors, thereby inhibiting their growth and potential for metastasis. This targeting of the tumor microenvironment is a key aspect of its preclinical anti-cancer profile.
Antimetastatic Properties
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. Preclinical studies have consistently demonstrated the antimetastatic properties of this compound hydrobromide across various cancer types.
In a preclinical model of osteosarcoma, in vivo experiments showed that this compound reduces the development of lung metastases. This effect is attributed to its ability to target both the tumor cells and the tumor microenvironment. This compound inhibits the TGF-β/Smad3 cascade and the activity of key molecules involved in the metastatic process, such as MMP-2.
Similarly, in a rat model of chemically induced hepatocellular carcinoma, this compound was found to suppress lung metastasis, an effect linked to the inhibition of MMPs. In bladder carcinoma, this compound demonstrated a potent antimetastatic activity, primarily due to the transcriptional suppression of the MMP-2 gene, which leads to decreased enzymatic activity, matrix degradation, and tumor cell extravasation.
Studies on oral squamous cell carcinoma have also shown that this compound administration can inhibit lymph node metastasis in an in vivo model. Furthermore, research in breast cancer has indicated that this compound can effectively impede lung metastasis. The antimetastatic effects of this compound are often linked to its inhibition of signaling pathways such as the TGF-β/Smad cascade.
Studies in Specific Cancer Models
The preclinical efficacy of this compound hydrobromide has been investigated in various specific cancer models, providing valuable insights into its potential therapeutic applications.
Breast Cancer (e.g., Triple-Negative Breast Cancer) Models
In the context of breast cancer, particularly the aggressive triple-negative breast cancer (TNBC) subtype, this compound has shown promising results. Studies have demonstrated that this compound can inhibit the growth of breast cancer cells, including TNBC cells, in a time- and concentration-dependent manner.
Encapsulating this compound hydrobromide in polymeric micelles (HTPMs) has been shown to enhance its efficacy against TNBC cells. These HTPMs induced cell cycle arrest and apoptosis in MDA-MB-231 TNBC cells. In vivo studies using a breast cancer-bearing mouse model established with MDA-MB-231 cells demonstrated that HTPMs exerted a stronger tumor inhibition rate compared to free this compound.
Furthermore, orally administered HTPMs have shown enhanced absorption and efficacy with reduced toxicity and metastasis in TNBC models. These formulations were effective in impeding the lung metastasis of TNBC in orthotopic mouse models. The mechanism behind this is partly attributed to the inhibition of the TGF-β/Smad3 cascade.
Osteosarcoma Models
Osteosarcoma is the most common primary malignant bone tumor in children and adolescents. Preclinical studies using osteosarcoma models have highlighted the potential of this compound as a therapeutic agent.
In a preclinical mouse model of osteosarcoma, this compound treatment was found to significantly inhibit primary tumor growth and the development of lung metastases. In vitro experiments revealed that this compound decreases the viability of osteosarcoma cell lines by inducing apoptosis.
The anti-tumor activity of this compound in osteosarcoma is linked to its ability to inhibit the TGF-β/Smad3 signaling pathway, which is known to play a crucial role in the metastatic progression of this cancer. By inhibiting this pathway, this compound affects key targets involved in the dissemination of metastases, such as MMP-2. Moreover, this compound treatment was shown to affect the "vicious cycle" between tumor cells and bone cells, thereby impacting tumor-associated bone destruction. These findings suggest that this compound's dual action on both the tumor cells and the tumor microenvironment makes it a promising candidate for further investigation in osteosarcoma treatment.
Interactive Data Tables
| Cancer Model | Effect | Key Molecular Targets |
|---|---|---|
| Hepatocellular Carcinoma (HepG2) | G0/G1 phase arrest | p15, p21 |
| Colorectal Cancer | G1/G0 phase arrest | - |
| Various Cancer Cell Lines (with Artemisinin) | G1/G0 phase arrest | p21Cip1, p27Kip1 |
| Mantle Cell Lymphoma | G1 phase arrest | Cyclin D1 |
| Cancer Model | Effect | Mechanism |
|---|---|---|
| Bladder Carcinoma | Inhibition of invasion | Transcriptional inhibition of MMP-2 |
| Osteosarcoma | Inhibition of metastasis dissemination | Inhibition of MMP-2 |
| Oral Squamous Cell Carcinoma | Inhibition of migration and invasion | Targeting Cancer-Associated Fibroblasts, inhibition of MMP2 secretion |
| Breast Cancer | Inhibition of migration and invasion | Downregulation of MMP-9 |
| Cancer Model | Effect | Mechanism |
|---|---|---|
| Bladder Carcinoma | Decreased blood vessel density | Inhibition of microvessel formation |
| Mammary Cancer (Transgenic Mouse Model) | Decreased tumor angiogenesis | Inhibition of TGF-β signaling pathway |
| Various Cancers | Inhibition of angiogenesis | Inhibition of TGF-β/Smad3 cascade |
| Cancer Model | Metastatic Site | Mechanism |
|---|---|---|
| Osteosarcoma | Lung | Inhibition of TGF-β/Smad3 cascade, inhibition of MMP-2 |
| Hepatocellular Carcinoma | Lung | Inhibition of MMPs |
| Bladder Carcinoma | - | Transcriptional suppression of MMP-2 |
| Oral Squamous Cell Carcinoma | Lymph Node | - |
| Breast Cancer | Lung | Inhibition of TGF-β/Smad3 cascade |
Hepatocellular Carcinoma and Hepatoma Models
In preclinical studies involving hepatocellular carcinoma (HCC), this compound has demonstrated significant anti-tumor activity. Research on the HepG2 human hepatoma cell line revealed that this compound inhibits cell proliferation in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of 72.7 nM after 72 hours of treatment. nih.gov
The mechanism of action in HepG2 cells involves the induction of cell cycle arrest at the G0/G1 phase. nih.gov This is accompanied by the upregulation of cell cycle inhibitors p15 and p21. nih.gov Furthermore, this compound treatment leads to apoptosis, as evidenced by an increased proportion of apoptotic cells. nih.gov The apoptotic pathway is activated through the cleavage of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase (PARP). nih.gov This process is also associated with the downregulation of anti-apoptotic proteins Mcl-1 and c-IAP1. nih.gov Additionally, this compound has been shown to modulate the JNK and MEK/ERK signaling pathways in these cells. nih.gov
Glioma Models
Preclinical evaluation of this compound in glioma models has primarily involved in vivo studies. In a metastatic rat brain tumor model, treatment with this compound was found to effectively reduce tumor growth and angiogenesis in a dose-dependent manner. nih.gov A study on subcutaneous C6 glioma also demonstrated the inhibitory effects of this compound on tumor growth and vascularization. nih.gov While these studies suggest a potential therapeutic role for this compound in glioma, detailed in vitro studies on specific glioma cell lines such as U87 and C6 are necessary to elucidate the direct cellular and molecular mechanisms of action.
Melanoma Models
In the context of melanoma, this compound has been shown to inhibit the development and progression of bone metastasis. nih.gov In vitro studies using the 1205 Lu human melanoma cell line demonstrated that this compound treatment inhibits cell proliferation. nih.gov
A key mechanism of action in melanoma is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.gov this compound achieves this by preventing the phosphorylation of SMAD proteins in response to TGF-β, which in turn inhibits TGF-β-induced SMAD-driven transcription. nih.gov This leads to a reduction in the expression of TGF-β target genes that are known to promote bone metastases, including PTHrP, CTGF, CXCR4, and IL11. nih.gov Furthermore, this compound treatment was observed to increase apoptosis in 1205 Lu cells. nih.gov In vivo experiments where nude mice were inoculated with 1205 Lu cells showed that this compound could inhibit bone metastasis and reduce the progression of established osteolysis. nih.gov
Multiple Myeloma Models
This compound has demonstrated significant anti-tumor activity against a range of human multiple myeloma (MM) cell lines, including those resistant to conventional therapies. The compound was found to reduce the viability of MM cell lines such as RPMI-S and its resistant sub-lines (RPMI-Dox40, RPMI-LR5, RPMI-MR20), as well as MM.1S, MM.1R, OPM1, OPM2, and OPM6, with IC50 values ranging from 67 nM to 217 nM.
The anti-myeloma effects of this compound are mediated through the induction of G0/G1 cell cycle arrest and apoptosis. The apoptotic mechanism involves the cleavage of caspases-3, 8, and 9, and PARP, along with the downregulation of anti-apoptotic proteins like Mcl-1 and X-IAP. Furthermore, this compound was shown to modulate signaling pathways by inducing changes in P38MAPK activation and increasing the phosphorylation of c-jun, c-jun NH(2)-terminal kinase (JNK), p53, and Hsp-27. In vivo, this compound showed anti-MM activity in a myeloma xenograft mouse model.
Bladder Carcinoma Models
In preclinical models of bladder carcinoma, oral administration of this compound has shown a profound anti-cancer effect in both transplantable and chemically induced mouse models. nih.govnih.gov this compound was able to inhibit the progression of chemically induced tumors into a malignant invasive stage. nih.govnih.gov
Histological analysis of tumor tissue from these models revealed a significant decrease in blood vessel density, indicating an anti-angiogenic effect. nih.govnih.gov This was accompanied by a reduction in the expression of collagen alpha1(I) and H19, a marker for bladder carcinoma. nih.govnih.gov The anti-tumoral activity of this compound in bladder cancer is attributed to its combined inhibitory effects on tumor stromal support, vascularization, invasiveness, and cell proliferation. nih.govnih.gov In vitro studies on the 5637 bladder carcinoma cell line also showed that this compound could inhibit cell invasion.
Colorectal Cancer Models
This compound has been shown to inhibit the growth of colorectal cancer (CRC) both in vitro and in vivo. nih.gov Studies on human CRC cell lines, including HCT116 and DLD-1, demonstrated that this compound induces caspase-dependent apoptosis. nih.gov
The mechanism of action involves the suppression of the Akt/mTORC1 signaling pathway, which plays a crucial role in the Warburg effect in cancer. This compound treatment inhibited cell proliferation and induced the generation of reactive oxygen species (ROS) and apoptosis. nih.gov A synergistic effect was observed when this compound was combined with artemisinin, leading to an enhanced induction of apoptosis through the activation of caspase-8 and caspase-9. nih.gov Furthermore, in apoptosis-defective chemoresistant CRC cells, the combination of this compound and artemisinin was found to induce autophagic cell death. nih.gov
Lung Adenocarcinoma Models
In preclinical models of lung adenocarcinoma, this compound has been shown to inhibit cell proliferation, induce G0/G1 phase arrest, and promote apoptosis in a dose-dependent manner. Studies on non-small-cell lung cancer (NSCLC) cells, including NCI-H1299 and NCI-H460, revealed that this compound exerts its anti-cancer effects by targeting signal transduction pathways.
RNA sequencing of NSCLC cells treated with this compound indicated that the PI3K/AKT and MAPK signaling pathways were significantly affected. Further investigation showed that this compound acts as a dual pathway inhibitor. Importantly, it was also found to sensitize cisplatin-resistant patient-derived lung cancer organoids and lung cancer cells to cisplatin (B142131) treatment. Another study highlighted that in malignant mesothelioma and NSCLC cells, this compound's anti-cancer effects are mediated through the deregulation of ERK1/2, STAT3, and p38MAPK, leading to reduced cell viability, cell cycle arrest, and apoptosis.
Prostate Cancer Models
In preclinical settings, this compound has demonstrated an apoptotic effect in prostate cancer cells. researchgate.net Research has shown that the compound can inhibit the transformation of fibroblasts into myofibroblasts, a process that contributes to the supportive tumor stroma. researchgate.net Furthermore, studies utilizing human prostate carcinoma cell lines, such as DU145 and PC-3, have shown that pretreatment with this compound enhances their sensitivity to radiation.
Esophageal Squamous Cancer Models
Research has noted that this compound can affect tumor cell proliferation, apoptosis, and metastasis in several solid tumors, including esophageal squamous cell carcinoma. nih.gov The tumor microenvironment in esophageal squamous cell carcinoma (ESCC) tissues has been observed to have elevated expression levels of extracellular matrix components like laminins, fibronectin, and collagen when compared to normal tissue. mdpi.com this compound's known inhibitory effects on such stromal components suggest a potential mechanism for its activity in this cancer model.
Mechanisms of Radiosensitization in Cancer Cells
This compound enhances the sensitivity of various human tumor cell lines to radiation through multiple mechanisms. nih.gov A key mechanism is the interference with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in the response to radiotherapy. nih.gov
Key findings from preclinical studies include:
Inhibition of DNA Damage Repair: this compound treatment has been shown to decrease the repair of radiation-induced DNA damage. nih.gov
Cell Cycle Arrest: The compound halts cell cycle progression, preventing cancer cells from moving through the phases required for division. nih.gov
TGF-β Pathway Modulation: It decreases the protein levels of the TGF-β receptor II. nih.gov This inhibition of the TGF-β pathway is a critical component of its radiosensitizing effects. nih.govwjgnet.com
These actions collectively lead to increased cellular radiosensitization, suggesting that manipulating the TGF-β pathway could enhance the therapeutic gain in clinical radiotherapy. nih.gov
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line Type | Observed Effect | Mechanism of Action |
|---|---|---|
| Prostate Carcinoma (DU145, PC-3) | Enhanced Radiosensitivity | Inhibition of DNA damage repair, cell cycle arrest |
| Pancreatic Carcinoma | Enhanced Radiosensitivity | Interference with TGF-β signaling pathway |
Impact on Tumor Stromal Support
The tumor stroma, or microenvironment, plays a pivotal role in cancer growth, invasion, and therapeutic resistance. frontiersin.org this compound profoundly impacts this supportive network, primarily through its potent antifibrotic activity. nih.govaacrjournals.org
Inhibition of Cancer-Associated Fibroblasts (CAFs): this compound targets activated fibroblasts, which are key components of the tumor stroma. frontiersin.orgaacrjournals.org In models of oral squamous cell carcinoma, it has been shown to inhibit CAF proliferation and reduce the expression of CAF phenotypic markers. nih.gov
Reduction of Extracellular Matrix (ECM) Deposition: The compound is a potent inhibitor of collagen alpha1(I) gene expression. nih.gov This leads to decreased collagen deposition and reduced levels of other key ECM elements like hyaluronan in the tumor stroma. frontiersin.orgaacrjournals.org This action disrupts the physical barriers that can impede drug delivery. aacrjournals.org
Modulation of the Immune Landscape: By re-engineering the stroma, this compound can alter the immune infiltrate within the tumor. aacrjournals.org In pancreatic ductal adenocarcinoma models, its use led to a greater infiltration of immune cells, including cytotoxic T cells and inflammatory macrophages, into the tumor. aacrjournals.org
Table 2: this compound's Impact on Tumor Stroma In Vivo
| Stromal Component | Effect of this compound Treatment | Studied Model |
|---|---|---|
| Collagen Deposition | Decreased | Oral Squamous Cell Carcinoma frontiersin.org |
| α-SMA Expression (CAF marker) | Reduced | Oral Squamous Cell Carcinoma frontiersin.org |
| MMP2 Expression | Reduced | Oral Squamous Cell Carcinoma frontiersin.org |
| Hyaluronan | Significantly Decreased | Pancreatic Ductal Adenocarcinoma aacrjournals.org |
Immunomodulatory and Anti-Inflammatory Research
Regulation of Autoimmune Inflammation in Disease Models
The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model for studying rheumatoid arthritis. nih.govbiorxiv.orgnih.gov In this model, this compound has demonstrated significant therapeutic potential by modulating the autoimmune response. nih.gov
Treatment with this compound was found to suppress the development of autoimmune arthritis through several key immunomodulatory actions: nih.gov
Regulation of T-cell Balance: It reciprocally regulates the balance between pro-inflammatory Th17 cells and regulatory T-cells (Treg), which are crucial for maintaining immune tolerance. nih.gov
Inhibition of Th17 Differentiation: The effects on Th17 differentiation involve the modulation of key signaling pathways, including increased ERK signaling and the reduction of STAT-3 and NF-ATc1 expression. nih.gov
Inhibition of Osteoclastogenesis: this compound prevents the formation and activity of osteoclasts, the cells responsible for bone resorption, which is a hallmark of arthritic joint destruction. nih.gov This is achieved by suppressing transcription factors like activator protein 1 and NF-ATc1. nih.gov
These findings suggest that this compound is a promising agent for Th17 cell-mediated inflammatory and bone diseases. nih.gov
Multiple Sclerosis Models
This compound hydrobromide has been investigated in preclinical models of multiple sclerosis, primarily using the experimental autoimmune encephalomyelitis (EAE) mouse model. EAE is a widely used animal model that mimics the inflammatory demyelinating conditions of the central nervous system found in human multiple sclerosis. Research in this area has focused on the immunomodulatory properties of this compound, particularly its effect on specific T helper cell populations that are critical in the pathogenesis of the disease.
Studies have shown that this compound selectively inhibits the differentiation of T helper 17 (Th17) cells in both mice and humans. nih.govnih.gov Th17 cells are a lineage of CD4+ T helper cells that produce pro-inflammatory cytokines, including Interleukin-17, and are considered key mediators of autoimmunity. nih.govnih.gov The mechanism behind this selective inhibition involves the activation of the amino acid starvation response (AAR), a cellular pathway that senses and responds to amino acid insufficiency. nih.govnih.gov By activating this pathway, this compound effectively prevents the development of these pro-inflammatory cells without causing broad immunosuppression. nih.govnih.gov
In EAE mouse models, systemic treatment with this compound was shown to protect the animals from developing the disease. nih.govnih.gov This protective effect is directly linked to its ability to inhibit Th17 differentiation in vivo. nih.gov It is important to note, however, that while this compound is effective at preventing the differentiation of new Th17 cells, it does not appear to affect the function of already developed, mature Th17 cells. nih.gov This suggests a potential role in halting the progression of the autoimmune response rather than reversing existing inflammation mediated by established T-cell populations. The compound was found to have only minor effects on other T-cell lineages, such as Th1, Th2, and regulatory T (Treg) cells, highlighting its specific mechanism of action. nih.gov
Table 1: Effects of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | Observation | Mechanism of Action |
|---|---|---|
| Th17 Cell Differentiation | Selective inhibition in both mouse and human cells nih.govnih.gov | Activation of the Amino Acid Starvation Response (AAR) nih.govnih.gov |
| Disease Progression | Protected mice from TH17-associated EAE nih.gov | Inhibition of inflammatory T cell differentiation nih.gov |
| Other T-Cell Lineages | Minor effects on Th1, Th2, and Treg cells nih.gov | Selective action on the Th17 differentiation pathway nih.gov |
| Mature Th17 Cells | Function not affected nih.gov | The inhibitory action is on differentiation, not on established cells nih.gov |
Autoimmune Thyroiditis Models
The therapeutic potential of this compound has been explored in mouse models of autoimmune thyroid diseases (AITDs), including models for Graves' disease and autoimmune thyroiditis. nih.gov
In a model of autoimmune thyroiditis using female NOD.H-2h4 mice, which spontaneously develop the disease, treatment with this compound demonstrated a significant therapeutic effect. nih.govnih.gov The administration of this compound led to a significant reduction in the incidence of autoimmune thyroiditis. This was associated with a decrease in the serum titers of anti-thyroglobulin autoantibodies (TgAb) (P < 0.01). nih.gov Mechanistically, the improvement was linked to a reduction in the number of pro-inflammatory CD4+IL-17+ T cells (Th17 cells). nih.gov In the this compound-treated group, the levels of mRNA for IL-17 and RORγt (a key transcription factor for Th17 differentiation) were significantly decreased compared to untreated mice with induced thyroiditis (P < 0.05). nih.gov
In a Graves' disease model, generated by immunizing female BALB/c mice with an adenovirus expressing the TSH receptor A subunit (Ad-TSHR289), this compound also showed immunomodulatory effects. nih.govnih.gov In this model, treatment significantly increased the population of CD4+CD25+Foxp3+ T lymphocytes, which are known as regulatory T cells (Tregs) that play a crucial role in maintaining immune tolerance. nih.gov The messenger RNA (mRNA) level of Foxp3, a key transcription factor for Tregs, was also significantly elevated in the this compound-treated group (P < 0.05). nih.gov However, in this specific Graves' disease model, there was no significant difference in the abundance of Th17 cells or the mRNA expression of RORγt between the treated and control groups. nih.gov
Table 2: Effects of this compound in Autoimmune Thyroid Disease Mouse Models
| Model Type | Key Findings | Cellular/Molecular Changes |
|---|---|---|
| Autoimmune Thyroiditis (NOD.H-2h4 mice) | Significantly decreased incidence of AIT nih.gov | - Reduced serum TgAb titers (P < 0.01) nih.gov- Decreased number of CD4+IL-17+ T cells (P < 0.05) nih.gov- Decreased mRNA levels of IL-17 and RORγt (P < 0.05) nih.gov |
| Graves' Disease (Ad-TSHR289 immunized mice) | No significant change in Th17 cells nih.gov | - Increased number of CD4+CD25+Foxp3+ T cells (Tregs) (P < 0.05) nih.gov- Increased mRNA level of Foxp3 (P < 0.05) nih.gov |
Effects on Immune Cell Function and Infiltrate
This compound hydrobromide exerts significant effects on immune cell function, primarily through the inhibition of pro-inflammatory Th17 cell development, and consequently reduces immune cell infiltration in tissues. nih.gov As established in autoimmune disease models, this compound's core mechanism is the activation of the amino acid starvation response (AAR), which selectively halts the differentiation of naive CD4+ T cells into the Th17 lineage. nih.govnih.gov This prevents the production of the potent pro-inflammatory cytokine IL-17, which is a key driver of inflammation and tissue damage in various autoimmune conditions. nih.govnih.gov
In a mouse model of autoimmune thyroiditis, treatment with this compound led to a significant decrease in the number of pathogenic CD4+IL-17+ T cells. nih.gov This reduction in the key inflammatory cell population is a primary contributor to the observed decrease in disease incidence and severity. nih.gov The suppression of Th17 differentiation is further evidenced by the downregulation of the master transcription factor RORγt and IL-17 mRNA levels in the treated animals. nih.gov
Conversely, in a mouse model for Graves' disease, this compound treatment was shown to significantly increase the number of CD4+CD25+Foxp3+ regulatory T cells (Tregs). nih.gov Tregs are essential for maintaining self-tolerance and suppressing excessive immune responses. The corresponding increase in Foxp3 mRNA levels confirms the promotion of this regulatory T cell population. nih.gov This suggests that in certain contexts, this compound can shift the balance from pro-inflammatory to regulatory immune cell responses.
Antiparasitic Research
This compound hydrobromide has a long history of use as an effective anticoccidial agent and has been researched for its activity against various apicomplexan parasites, which are a phylum of obligate intracellular parasites responsible for significant diseases in humans and animals. nih.govusda.gov Its application is particularly notable in veterinary medicine for controlling coccidiosis caused by Eimeria species in poultry and for managing cryptosporidiosis caused by Cryptosporidium parvum in neonatal calves. frontiersin.orgthyroid.orgresearchgate.net
Mechanisms of Action Against Apicomplexan Parasites
The primary molecular target of this compound in apicomplexan parasites is the enzyme prolyl-tRNA synthetase (PRS). usda.govfrontiersin.org This enzyme is crucial for protein synthesis, as it is responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA). By inhibiting PRS, this compound mimics a state of proline starvation, which disrupts protein synthesis and triggers a cascade of downstream effects that ultimately arrest the parasite's growth and development. frontiersin.org This mechanism of action has been validated in multiple apicomplexan parasites, including Plasmodium falciparum and Toxoplasma gondii. frontiersin.org
This compound is described as having a coccidiostatic or cryptosporidiostatic effect, meaning it inhibits the replication and development of the parasites rather than killing them outright. frontiersin.orgthyroid.org Its activity is most pronounced against the free, motile stages of the parasite's life cycle, specifically the sporozoites and merozoites, which are responsible for invading host cells. frontiersin.org
Research demonstrates that this compound is highly effective at inhibiting the early stages of the apicomplexan life cycle. nih.govusda.gov In studies involving Eimeria tenella, this compound was shown to inhibit the invasion of host cecal cells by sporozoites. nih.govthyroid.org This early intervention prevents the parasite from establishing an infection within the host. The compound's efficacy is highest when administered shortly after inoculation with the parasite (0-2 days post-infection), confirming its role in targeting the initial phases of invasion and development. thyroid.org
In the context of Cryptosporidium parvum, this compound lactate (B86563) has been shown to be active against the sporozoite and merozoite stages. frontiersin.org In vitro testing has determined its 50% inhibitory concentration (IC50) to be less than 0.1 μg/ml. frontiersin.org Studies in neonatal calves demonstrated that prophylactic treatment with this compound significantly reduced the odds of oocyst shedding by 70% and delayed the onset of diarrhea. researchgate.net This reduction in oocyst excretion is a key indicator of the compound's ability to suppress the parasite's reproductive cycle. frontiersin.orgresearchgate.net
Table 3: Inhibitory Effects of this compound on Apicomplexan Parasites
| Parasite | Life Cycle Stage Affected | Observed Effect |
|---|---|---|
| Eimeria tenella | Sporozoites, Schizonts nih.govusda.gov | Inhibition of host cell invasion; Disruption of endogenous development usda.gov |
| Cryptosporidium parvum | Sporozoites, Merozoites frontiersin.org | Inhibition of parasite growth (in vitro IC50 < 0.1 μg/ml); Reduced oocyst shedding in calves frontiersin.orgresearchgate.net |
A distinct morphological effect of this compound on the later asexual stages of Eimeria tenella is the vacuolation of schizonts. nih.govthyroid.org Schizonts are the intracellular stage where the parasite undergoes multiple rounds of nuclear division (schizogony) to produce numerous merozoites. Histological examinations of cecal tissue from chickens infected with E. tenella and treated with this compound revealed that the second-generation schizonts appeared vacuolated and degenerated. thyroid.org
Efficacy in Specific Parasitic Models
This compound hydrobromide has demonstrated significant efficacy in various preclinical models against a range of parasitic organisms. Its activity has been particularly noted in models of coccidiosis, malaria, cryptosporidiosis, toxoplasmosis, and leishmaniasis.
Coccidiosis (Eimeria tenella) Models
This compound has been a cornerstone in the control of avian coccidiosis, a disease of significant economic impact in the poultry industry, primarily caused by parasites of the genus Eimeria. Research focusing on Eimeria tenella, the agent of cecal coccidiosis in chickens, has established the potent anticoccidial properties of this compound.
The compound acts as a coccidiostat, effectively inhibiting the parasite's development at its early stages. nih.gov Histological studies have revealed that this compound disrupts the development of second-generation schizonts, which appear vacuolated and degenerated. nih.gov This inhibitory action occurs at the early stages of the parasite's life cycle, preventing the invasion of host cecal cells. nih.gov By disturbing the parasite's development, abnormal schizonts are formed that cannot divide into schizoites and are subsequently eliminated by the host's immune system. nih.gov
In vivo studies in chickens have demonstrated that this compound significantly reduces oocyst shedding and cecal destruction caused by E. tenella infection. nih.govsemanticscholar.org It has been shown to strongly inhibit the reproduction of coccidia, with a significant reduction in the rate of oocyst excretion. nih.gov The compound is effective against various species of chicken coccidia, including those that have developed partial resistance to other anticoccidial drugs. researchgate.net Nano-encapsulation of this compound hydrobromide has been shown to enhance its anticoccidial activity, promoting the necrosis of second-generation merozoites of E. tenella. rsc.org
Malaria (Plasmodium falciparum, Plasmodium berghei) Models
This compound has shown considerable promise as an antimalarial agent, exhibiting activity against both the liver and blood stages of Plasmodium parasites. It is a derivative of febrifugine (B1672321), a natural alkaloid, and has been identified as one of the most active analogs against Plasmodium falciparum growth in vitro. nih.gov
The compound's mode of action is believed to involve the inhibition of prolyl-tRNA synthetase (ProRS) in the blood stage of the parasite. nih.gov This mechanism has been a subject of interest for developing new antimalarial drugs. This compound acts with equal speed on all three stages of P. falciparum in culture: ring stages, trophozoites, and schizonts. nih.gov It has also demonstrated curative effects in mice infected with Plasmodium berghei. nih.gov
In the liver stage, this compound was found to inhibit the sporozoite load of P. berghei in HepG2 cells with a very low IC50 value of 17 nM. nih.govnih.govnih.gov It affects essential processes in both early- and late-stage parasite development within liver cells. nih.govnih.gov The potent inhibition of parasite development suggests that this compound targets a process essential to the parasite in both the liver and blood stages. nih.gov
Cryptosporidiosis (Cryptosporidium parvum) Models
This compound has been investigated for its efficacy against Cryptosporidium parvum, a protozoan parasite that causes diarrheal disease. Studies in animal models, particularly in calves, have demonstrated its potential for both prevention and treatment of cryptosporidiosis.
In spontaneously infected calves, this compound-lactate significantly decreased the intensity of diarrhea and the fecal oocyst count when administered orally. nih.gov A systematic review and meta-analyses of studies on bovine calves confirmed that this compound treatment is effective in reducing oocyst shedding and diarrhea. nih.gov The compound has been shown to have anticryptosporidial activity, although the timing of treatment can influence the onset of symptoms. nih.gov
Toxoplasmosis Models
Preclinical research has indicated that this compound possesses activity against Toxoplasma gondii, the causative agent of toxoplasmosis. While specific studies on this compound in toxoplasmosis models are less abundant compared to other parasites, the broader anti-protozoal activity of the compound supports its potential in this area.
The mechanism of action is likely similar to that observed in other protozoa, involving the inhibition of essential cellular processes. The development of novel therapeutic strategies for toxoplasmosis is an ongoing area of research, and compounds like this compound represent a potential avenue for exploration.
Leishmaniasis Models
This compound's parent compound, febrifugine, and its analogs have been explored for their activity against Leishmania species, the parasites responsible for leishmaniasis. The quest for new treatments is driven by the limitations of current therapies.
Research into the mechanism of action of antileishmanial drugs has identified various molecular targets. While direct studies on this compound in leishmaniasis models are not as extensively documented, the known inhibitory effects of febrifugine derivatives on protozoan parasites suggest potential efficacy.
Studies on Drug Resistance Mechanisms in Parasites
The emergence of drug resistance is a significant challenge in the management of parasitic diseases. While this compound has been effective, instances of resistance have been reported, particularly in Eimeria.
In Eimeria tenella, resistance to this compound has been developed experimentally through serial passage in medicated chickens. nih.gov However, attempts to induce resistance in a single step have been unsuccessful, suggesting that the frequency of resistant mutants is very low. tandfonline.com The genetic basis of resistance is thought to be complex, likely involving more than a single mutation. tandfonline.com Transcriptome analysis of resistant and sensitive strains of E. tenella has been used to explore the mechanisms of resistance, revealing differentially expressed genes related to translation. nih.govresearchgate.net
Molecular Markers of Resistance
Research into resistance mechanisms against this compound has identified specific molecular markers in various organisms. In the context of the protozoan parasite Eimeria tenella, a significant contributor to avian coccidiosis, point mutations in the gene encoding prolyl-tRNA synthetase (PRS) have been identified as crucial for conferring resistance. Specifically, mutations A1852G and A1854G in the ETH2_1020900 gene are considered pivotal to this compound resistance researchgate.net. Overexpression of this mutated gene has been shown to confer resistance both in vivo and in vitro researchgate.net.
In the realm of malaria research, cross-resistance has been observed between this compound and other antimalarial drugs like mefloquine (B1676156) nih.gov. Mutations in the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1), such as the N86Y mutation, have been associated with altered drug susceptibility and may play a role in the parasite's response to this compound nih.gov. The use of molecular markers is a critical tool for monitoring the emergence and spread of drug-resistant parasite strains nih.gov.
| Gene/Marker | Associated Organism | Implication in this compound Resistance |
| ETH2_1020900 (PRS gene) | Eimeria tenella | Point mutations (A1852G, A1854G) are pivotal to resistance. |
| pfmdr1 (N86Y mutation) | Plasmodium falciparum | Implicated in cross-resistance with other antimalarials. |
Transcriptomic Analysis of Resistance
Transcriptomic studies have provided a broader view of the genetic changes associated with this compound resistance. In Eimeria tenella, a comparative transcriptomic analysis between this compound-resistant and sensitive strains identified 1,325 differentially expressed genes (DEGs) nih.govfrontiersin.org. A significant finding from this analysis was the downregulation of genes associated with translation and ribosomal proteins in the resistant strain nih.govfrontiersin.org. This reduction in translational machinery activity may represent a fitness cost for the parasite but also a key mechanism for its survival in the presence of the drug nih.govfrontiersin.org.
In sensitive strains of E. tenella treated with this compound, transcriptomic data revealed a significant downregulation of genes associated with enzymatic activities, while processes related to DNA damage were upregulated, shedding light on the drug's mechanism of action in susceptible parasites nih.govfrontiersin.org.
| Organism | Key Transcriptomic Findings in Resistant Strains | Number of DEGs Identified |
| Eimeria tenella | Significant downregulation of genes involved in translation and ribosomal proteins. | 1,325 |
Metabolic Regulation Research
This compound has demonstrated promising anti-obesity effects in preclinical models nih.govgeneonline.com. The primary mechanism underlying these effects involves the activation of the integrated stress response, which leads to an increase in the levels of two key metabolic hormones: fibroblast growth factor 21 (FGF21) and growth differentiation factor 15 (GDF15) nih.govnih.govresearchgate.net. Studies using knockout mice have confirmed that both FGF21 and GDF15 are necessary to mediate the anti-obesity effects of this compound nih.govnih.gov.
The administration of this compound in diet-induced obese mice has been shown to suppress food intake and increase energy expenditure, leading to significant weight loss nih.govnih.govresearchgate.net. These findings highlight the potential of this compound as a pharmacological agent for the treatment of obesity nih.govgeneonline.com.
| Animal Model | Key Mechanistic Findings | Observed Effects |
| Diet-induced obese mice | Increased levels of FGF21 and GDF15 via integrated stress response. | Suppressed food intake, increased energy expenditure, weight loss. |
| Gdf15 and Fgf21 knockout mice | Absence of anti-obesity effects. | Confirmed the necessity of both hormones for this compound's action. |
In addition to its anti-obesity effects, this compound has been shown to alleviate metabolic complications associated with obesity, such as insulin resistance and hepatic steatosis nih.govnih.gov. In preclinical studies involving diet-induced obese mice, treatment with this compound led to a notable improvement in insulin sensitivity and a reduction in the accumulation of fat in the liver nih.govbiorxiv.org. The development of animal models with diet-induced obesity and insulin resistance is crucial for studying these conditions mdpi.com. Different mouse strains can exhibit varying degrees of glucose intolerance and insulin resistance in response to a high-fat diet mdpi.com.
| Animal Model | Condition | Effect of this compound |
| Diet-induced obese mice | Insulin Resistance | Alleviated |
| Diet-induced obese mice | Hepatic Steatosis | Alleviated |
Peripheral Nerve Regeneration Research
This compound has demonstrated neuroprotective properties in the context of peripheral nerve injury. A study investigating the effects of this compound on sciatic nerve injury in a rat model revealed significant functional improvement in the animals that received treatment nih.gov. The therapeutic benefits were comparable to those observed with methylprednisolone, a standard treatment for such injuries nih.gov.
Pathological and electron microscopic evaluations indicated that this compound treatment led to an improvement in the structure of the peripheral nerve at both the cellular and tissue levels nih.gov. These findings suggest that this compound's anti-inflammatory and antifibrotic properties may contribute to its neuroprotective effects, promoting a more favorable environment for nerve regeneration nih.gov.
| Animal Model | Type of Injury | Key Findings |
| Wistar rats | Sciatic Nerve Trauma | Significant functional improvement, improved peripheral nerve structure. |
Research Methodologies and Experimental Approaches
In Vitro Cellular and Molecular Studies
In vitro studies are fundamental to understanding the direct effects of Halofuginone (B1684669) hydrobromide on cells in a controlled environment. These experiments form the basis for more complex preclinical and clinical investigations.
A diverse array of cell lines has been utilized to explore the multifaceted activities of this compound hydrobromide.
Fibroblasts: In models of fibrosis, such as keloids, this compound has been shown to impair the proliferation of keloid fibroblasts. researchgate.netnih.gov It also decreases the expression of α-smooth muscle actin (α-SMA) and type I procollagen (B1174764) induced by transforming growth factor-beta 1 (TGF-β1). researchgate.netnih.gov Studies using the tight skin mouse (TSK) model for scleroderma have also demonstrated that this compound inhibits the spontaneous development of dermal fibrosis by reducing collagen synthesis in fibroblasts. nih.gov
Cancer Cells: The anti-cancer properties of this compound have been investigated in numerous cancer cell lines.
Hepatocellular Carcinoma: In HepG2 cells, this compound inhibits proliferation and induces apoptosis. nih.gove-century.us
Oral Squamous Cell Carcinoma (OSCC): In OSCC cell lines like HSC3 and HN6, this compound has been shown to inhibit tumor migration and invasion, partly by affecting cancer-associated fibroblasts (CAFs). frontiersin.org
Multiple Myeloma: this compound reduces the viability of various multiple myeloma cell lines, including RPMI-S, MM.1S, and OPM1, regardless of their sensitivity to conventional chemotherapy. nih.gov
Breast Cancer: In MCF-7 and MDA-MB-231 breast cancer cells, this compound induces apoptosis and reduces migration and invasion. spandidos-publications.com
Osteosarcoma: Studies on osteosarcoma cell lines have demonstrated that this compound decreases cell viability by inducing apoptosis. oncotarget.comresearchgate.net
Pancreatic, Prostate, and Colon Cancer: this compound has been found to enhance the radiosensitivity of pancreatic, prostate, and colon carcinoma cell lines. nih.gov
Lewis Lung Cancer: In Lewis lung cancer (LLC) cell lines, this compound can enhance the antitumor effects of irradiation. dovepress.com
Immune Cells: The immunomodulatory effects of this compound have been studied using immune cells. It has been shown to inhibit T-cell proliferation and suppress the differentiation of T helper 17 (Th17) cells, which are involved in inflammation and autoimmunity. nih.govubc.ca
Parasite Cultures: this compound's antiparasitic activity has been confirmed in various parasite cultures.
Plasmodium falciparum: It is effective against both chloroquine-sensitive and -resistant strains of the malaria parasite. nih.gov
Plasmodium berghei: In liver stage studies, this compound inhibits the development of P. berghei sporozoites in HepG2 cells. nih.govnih.gov
Cryptosporidium parvum: The compound has shown efficacy against this protozoan parasite in vitro. nih.gov
Phytophthora species: this compound exhibits significant activity against plant pathogenic oomycetes like Phytophthora sojae, Phytophthora capsici, and Phytophthora infestans. nih.gov
A variety of assays are employed to quantify the impact of this compound hydrobromide on cell viability and proliferation. These methods typically measure metabolic activity or the rate of cell division.
MTT and MTS Assays: These colorimetric assays are widely used to assess cell viability. For instance, an MTT assay revealed that this compound significantly reduced the survival of multiple myeloma cell lines in a concentration-dependent manner, with IC50 values ranging from 67 nM to 217 nM. nih.gov Similarly, an MTS assay showed that this compound inhibited the proliferation of HepG2 hepatocellular carcinoma cells with an IC50 of 72.7 nM after 72 hours of treatment. nih.gov
CellTiter-Glo Assay: This luminescent cell viability assay, which measures ATP levels, has been used to demonstrate that this compound inhibits the proliferation of gastric cancer cells in a dose-dependent manner. researchgate.net
[3H]-Thymidine Uptake: This assay measures DNA synthesis and, consequently, cell proliferation. It was used to show that this compound overcomes the protective effect of bone marrow stromal cells (BMSCs) on multiple myeloma cell growth. nih.gov
WST-1 Assay: This assay was utilized to evaluate the viability of osteosarcoma cells (HOS and U2OS) following treatment with this compound. researchgate.net
The following table summarizes the IC50 values of this compound in different cancer cell lines as determined by various viability and proliferation assays.
| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration |
| RPMI-LR5 | Multiple Myeloma | MTT | 67 nM | 48 hours |
| MM.1R | Multiple Myeloma | MTT | 217 nM | 48 hours |
| HepG2 | Hepatocellular Carcinoma | MTS | 72.7 nM | 72 hours |
| KYSE70 | Esophageal Cancer | Cell Viability Assay | 114.6 nM | 48 hours |
| A549 | Lung Cancer | Cell Viability Assay | 58.9 nM | 48 hours |
Flow cytometry-based assays are crucial for determining whether the anti-proliferative effects of this compound are due to cell cycle arrest or the induction of programmed cell death (apoptosis).
Annexin V/PI Staining: This is a standard method to detect and quantify apoptosis. In hepatocellular carcinoma HepG2 cells, treatment with 100 and 200 nM this compound for 24 hours significantly increased the apoptosis ratio in a dose-dependent manner. nih.gov Similarly, in breast cancer cells, this compound treatment led to an increase in both early and late apoptotic cells. spandidos-publications.com In colorectal cancer cells, the combination of this compound and artemisinin (B1665778) synergistically induced caspase-dependent apoptosis. nih.gov In osteosarcoma cells, this compound induced both early and late apoptosis in a dose- and time-dependent manner. oncotarget.com
Cell Cycle Analysis: Propidium iodide (PI) staining followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle. In HepG2 cells, this compound treatment for 24 hours caused an increase in the proportion of cells in the G0/G1 phase in a dose-dependent manner. nih.gov
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The TUNEL assay confirmed that this compound treatment significantly increased apoptotic cell death in breast cancer cells. spandidos-publications.com
The table below details the effects of this compound on apoptosis and the cell cycle in various cancer cell lines.
| Cell Line | Cancer Type | Effect | Method |
| HepG2 | Hepatocellular Carcinoma | Increased apoptosis | Annexin V/PI Staining |
| HepG2 | Hepatocellular Carcinoma | G0/G1 phase arrest | PI Staining |
| Breast Cancer Cells | Breast Cancer | Increased apoptosis | Annexin V/PI Staining, TUNEL Assay |
| Colorectal Cancer Cells | Colorectal Cancer | Synergistic induction of apoptosis (with artemisinin) | Annexin V/PI Staining |
| Osteosarcoma Cells | Osteosarcoma | Increased early and late apoptosis | Annexin V/PI Staining |
Quantitative real-time PCR (qPCR) is a key technique used to measure changes in the expression of specific genes following treatment with this compound hydrobromide.
In cancer-associated fibroblasts (CAFs) from oral squamous cell carcinoma, this compound treatment reduced the mRNA levels of CAF phenotypic markers such as α-SMA, FSP-1, PDGFRβ, N-cadherin, and vimentin. frontiersin.org It also inhibited the expression of matrix metalloproteinase 2 (MMP2). frontiersin.org
In osteosarcoma cells, RT-qPCR analysis showed that this compound inhibits the ability of TGF-β to induce MMP-2 expression. oncotarget.com
In fibroblasts, this compound was found to reduce the level of α2(I) collagen mRNA. nih.gov
Western blotting and immunofluorescence are standard techniques to detect and quantify the expression levels and phosphorylation status of specific proteins.
Western Blot:
In hepatocellular carcinoma HepG2 cells, this compound treatment led to an increased proportion of cleaved PARP, caspase-3, caspase-8, and caspase-9, and a downregulation of Mcl-1 and c-IAP1 expression. nih.gove-century.us It also upregulated JNK phosphorylation and inhibited p38MAPK phosphorylation. e-century.us
In cancer-associated fibroblasts, Western blotting confirmed a reduction in the protein levels of α-SMA, FSP-1, PDGFRβ, N-cadherin, vimentin, and MMP2 after this compound treatment. frontiersin.org
In colorectal cancer cells, this compound, alone or in combination with artemisinin, markedly activated cleaved caspase-3 and PARP. nih.gov
In gastric cancer cells, this compound treatment increased the expression of cleaved Caspase-3 and cleaved PARP in a dose-dependent manner. researchgate.net
In fibroblasts, this compound was shown to block the phosphorylation and subsequent activation of Smad3 following TGF-β stimulation, without affecting Smad2 activation. nih.gov
In esophageal squamous carcinoma cells, this compound has been shown to inhibit apoptosis through the PI3K/Akt/mTOR signaling pathway. nih.gov
Immunofluorescence: This technique has been used to visualize the reduction of CAF phenotypic markers in oral squamous cell carcinoma-associated fibroblasts treated with this compound. frontiersin.org
Enzyme activity and binding assays are employed to identify the direct molecular targets of this compound hydrobromide.
Prolyl-tRNA Synthetase (ProRS) Assays:
this compound is a competitive inhibitor of ProRS, an enzyme essential for protein synthesis. medchemexpress.com Binding assays using ³H-labeled this compound have shown that it binds to ProRS in an ATP-dependent manner. nih.gov Competition kinetics indicate that this compound competes with proline for binding to the enzyme's active site. nih.gov The inhibitory constant (Ki) for this compound against ProRS has been determined to be 18.3 nM. medchemexpress.comtocris.com In Plasmodium falciparum, this compound inhibits ProRS with an IC50 of 11 nM. acs.org Studies on Phytophthora capsici have also confirmed that this compound is a competitive inhibitor of proline against PcPRS. nih.gov
Matrix Metalloproteinase (MMP) Assays:
Zymography assays have demonstrated that this compound reduces the activation of MMP-2 in osteosarcoma cells. oncotarget.comresearchgate.net In tumors from this compound-treated mice, zymography revealed an increase in MMP-9 and MMP-2 activity and a decrease in MMP-13 activity. nih.govresearchgate.net Furthermore, this compound has been shown to block the expression of MMP2 in bladder cancer cells. tocris.com
Extracellular Matrix Component Analysis
This compound hydrobromide has been extensively studied for its effects on the extracellular matrix (ECM), with a primary focus on its potent inhibition of collagen type I synthesis. nih.govmedchemexpress.com This inhibitory action is a key mechanism underlying its anti-fibrotic properties. Research has demonstrated that this compound specifically downregulates the expression of the collagen type I gene. targetmol.com
In addition to its impact on collagen, this compound has been shown to inhibit the expression of matrix metalloproteinase-2 (MMP-2). targetmol.comdrugbank.com MMP-2 is an enzyme involved in the degradation of ECM components, and its inhibition by this compound can influence tissue remodeling processes in various pathological conditions. The modulation of these critical ECM components underscores the therapeutic potential of this compound in diseases characterized by excessive fibrosis and aberrant tissue remodeling.
Reactive Oxygen Species and Mitochondrial Membrane Potential Assessment
Currently, there is a lack of specific studies in the public domain that directly assess the effects of this compound hydrobromide on reactive oxygen species (ROS) production and mitochondrial membrane potential. While the methodologies for assessing these cellular parameters are well-established, their application to investigate the direct impact of this compound hydrobromide has not been extensively reported.
In Vivo Animal Model Studies
This compound hydrobromide has been evaluated in a wide array of in vivo animal models to investigate its therapeutic potential across various disease categories.
Tumor Models: The anti-cancer effects of this compound have been demonstrated in several preclinical tumor models. For instance, in a human osteosarcoma xenograft model, this compound was shown to inhibit primary tumor growth and the development of lung metastases. nih.gov It has also been found to be effective against tumor progression in models of breast cancer, melanoma bone metastasis, myeloma, pancreatic cancer, Wilms' tumor, hepatocellular carcinoma, bladder carcinoma, glioma, and prostate cancer. nih.gov In an orthotopic model of oral squamous cell carcinoma, this compound administration significantly inhibited tumor growth in the tongue. frontiersin.org
Fibrosis Models: The anti-fibrotic properties of this compound are well-documented in various animal models. In a rat model of bleomycin-induced pulmonary fibrosis, this compound significantly reduced fibrosis. nih.gov It has also shown efficacy in preventing fibrosis in models of Duchenne muscular dystrophy. mdpi.com
Autoimmune Models: this compound has been investigated in models of autoimmune diseases. In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), this compound was found to halt the progression of the disease by selectively inhibiting the differentiation of TH17 cells. jax.org It has also shown therapeutic effects in mouse models of autoimmune arthritis and autoimmune thyroid disease. nih.govnih.gov
Parasitic Models: As an anticoccidial agent, this compound's efficacy has been confirmed in parasitic disease models. In a chicken model of Eimeria tenella infection, this compound was shown to inhibit the parasite's invasion of host cells and disturb its development. nih.gov It has also been evaluated in models of cryptosporidiosis in bovine calves. researchgate.netnih.gov
Metabolic Models: Recent studies have explored the effects of this compound in metabolic disease models. In diet-induced obese mouse and pig models, this compound was found to promote weight loss, suppress food intake, increase energy expenditure, and alleviate insulin (B600854) resistance and hepatic steatosis. nih.gov
Neurological Models: The neuroprotective effects of this compound have been investigated in a murine model of retinal ischemia-reperfusion. In this model, this compound demonstrated a significant neuroprotective effect by inhibiting the expression of hypoxia-inducible factor-1α (HIF-1α). mdpi.comnih.gov
Histopathological and morphometric analyses have been crucial in evaluating the in vivo effects of this compound hydrobromide. In a rat model of pulmonary fibrosis, examination of histologic sections of the lungs demonstrated a significant reduction in fibrosis in this compound-treated animals compared to controls. nih.gov
In a murine model of light-induced retinopathy, optical coherence tomography (OCT) and quantitative analyses revealed that this compound treatment suppressed outer retinal thinning. researchgate.net Morphometric quantification in a rabbit model of vascular anastomosis showed that this compound treatment significantly attenuated anastomotic intimal thickness. nih.gov Furthermore, in a chicken model of coccidiosis, histological examination of the cecum revealed that this compound treatment led to vacuolation and degeneration of second-generation schizonts of Eimeria tenella. nih.gov
Transcriptomic and proteomic analyses have provided insights into the molecular mechanisms of this compound's action in vivo. In a study using a diet-induced obese mouse model, bulk RNA sequencing of white adipose tissue and liver identified that this compound increases the levels of fibroblast growth factor 21 (FGF21) and growth differentiation factor 15 (GDF15) by activating the integrated stress response. nih.gov
In a model of autoimmune thyroiditis, real-time PCR analysis of splenic T cells showed that this compound treatment significantly decreased the mRNA levels of IL-17 and RORγt. nih.gov Conversely, in a Graves' disease model, the mRNA level of Foxp3 was significantly increased in the this compound-treated group. nih.gov These transcriptomic findings highlight the immunomodulatory effects of this compound at the molecular level.
The investigation of pharmacodynamic endpoints in animal models has been essential to characterize the therapeutic effects of this compound hydrobromide. In tumor models, key pharmacodynamic endpoints include the inhibition of tumor growth and the reduction of metastasis. nih.gov For instance, in an osteosarcoma model, tumor volume was a primary endpoint to assess the efficacy of this compound. nih.gov
In autoimmune models, the regulation of immune cell populations serves as a critical pharmacodynamic marker. In a mouse model of autoimmune arthritis, treatment with this compound led to a reciprocal regulation of Th17 cells and FoxP3+ Treg cells. nih.gov In metabolic studies with obese mice, pharmacodynamic endpoints included changes in body weight, food intake, and energy expenditure. nih.gov Pharmacokinetic studies in rats have shown that after intravenous administration, this compound distributes rapidly to all tissues, with lower concentrations detected in the brain and testes. nih.gov In cattle, oral administration resulted in plasma concentrations that were above the in vitro EC50 for Theileria parva for a sustained period. nih.gov
Table 1: Summary of In Vivo Animal Models Used in this compound Hydrobromide Research
| Disease Model Category | Specific Model | Animal Species | Key Findings |
|---|---|---|---|
| Tumor | Human osteosarcoma xenograft | Mouse | Inhibition of primary tumor growth and lung metastases. |
| Oral squamous cell carcinoma orthotopic model | Mouse | Significant inhibition of tumor growth in the tongue. | |
| Fibrosis | Bleomycin-induced pulmonary fibrosis | Rat | Significant reduction in lung fibrosis. |
| Duchenne muscular dystrophy | Mouse | Prevention of fibrosis. | |
| Autoimmune | Experimental autoimmune encephalomyelitis (EAE) | Mouse | Halting of disease progression via inhibition of TH17 cell differentiation. |
| Autoimmune arthritis | Mouse | Suppression of arthritis development and regulation of Th17/Treg balance. | |
| Autoimmune thyroid disease | Mouse | Therapeutic effects observed. | |
| Parasitic | Eimeria tenella infection | Chicken | Inhibition of parasite invasion and development. |
| Cryptosporidiosis | Bovine calves | Evaluated for prevention and treatment. | |
| Metabolic | Diet-induced obesity | Mouse, Pig | Promotion of weight loss, increased energy expenditure, and improved insulin sensitivity. |
| Neurological | Retinal ischemia-reperfusion | Mouse | Significant neuroprotective effect through inhibition of HIF-1α. |
Computational and Systems Biology Approaches
Computational and systems biology approaches have become instrumental in modern drug discovery and development, offering powerful tools to investigate the complex interactions between chemical compounds and biological systems. nih.govrsc.org These methods facilitate the identification of molecular targets and the elucidation of mechanisms of action by integrating vast datasets from genomics, proteomics, and chemical biology. nih.gov For this compound hydrobromide, such approaches have been pivotal in understanding its multifaceted biological activities.
Network pharmacology moves beyond the traditional "one drug, one target" model to a more holistic view that considers how a drug interacts with a complex network of proteins and pathways. researchgate.net This systems-level perspective is crucial for understanding the polypharmacology of compounds like this compound, which exhibit diverse therapeutic effects.
While the term "network pharmacology" is not always explicitly used, studies on this compound employ its core principles. For instance, integrated chemoproteomic strategies have been used to identify its direct targets in organisms like Plasmodium falciparum, the parasite responsible for malaria. researchgate.netnih.gov One such study synthesized a photoaffinity labeling probe of this compound to isolate its binding partners from the parasite's proteome. nih.gov This unbiased approach revealed that ubiquitin carboxyl-terminal hydrolase 3 (PfUCHL3) is a key target. researchgate.netnih.gov
Further investigation showed that this compound's interaction with PfUCHL3 disrupts the expression of multiple other functional proteins. nih.gov Specifically, it affects proteins that are essential for amino acid biosynthesis and metabolism within the parasite. nih.gov This illustrates a network effect, where binding to a primary target leads to cascading consequences across interconnected biological pathways. Such computational and experimental strategies that map these broader interactions are fundamental to identifying the full spectrum of a compound's targets and understanding its mechanism of action.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, interacts with the binding site of a target protein at a molecular level.
Docking studies have been crucial in elucidating the interaction between this compound and its identified targets. One of the primary targets is prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis. nih.govresearchgate.netnih.gov Computational models show that this compound binds in the active site of ProRS, occupying both the proline and tRNA-binding pockets. researchgate.net For this tight binding to occur, the presence of ATP is also required. researchgate.net
More detailed docking simulations have revealed specific molecular interactions. For instance, in the malaria parasite's PfUCHL3 protein, this compound is predicted to form hydrogen bonds with the amino acid residues Leu10, Glu11, and Arg217. nih.gov These interactions are thought to induce an allosteric effect, changing the protein's conformation and inhibiting its function. nih.gov Such detailed structural insights derived from molecular docking are invaluable for understanding the compound's inhibitory mechanism and for guiding the rational design of new, more potent derivatives.
Development of Novel Research Tools and Formulations
The advancement of research on this compound hydrobromide relies on the parallel development of sophisticated chemical and formulation tools. These include innovative synthetic methods to produce the compound and its analogs efficiently, as well as advanced delivery systems designed to improve its utility in experimental settings.
This compound is a synthetic halogenated derivative of febrifugine (B1672321), an alkaloid first isolated from the plant Dichroa febrifuga. nih.gov Various synthetic routes have been developed to produce this compound hydrobromide and its derivatives for research and potential therapeutic use.
One common synthetic approach involves a multi-step process starting from readily available materials. For example, a convenient and cost-effective method begins with m-chlorotoluene to prepare the key intermediate 7-bromo-6-chloroquinazolin-4(3H)-one. This intermediate then undergoes a sequence of reactions, including condensation, cyclization, deprotection, and isomerization, to yield the final this compound hydrobromide product.
Advanced drug delivery systems, such as polymeric micelles, are nanocarriers that can significantly enhance the research utility of compounds like this compound. mdpi.com Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. nih.govsci-hub.box They consist of a hydrophobic core, which can encapsulate poorly water-soluble molecules, and a hydrophilic shell that interfaces with the aqueous environment. nih.govsci-hub.box
The primary advantages of using polymeric micelles in a research context include:
Solubilization : Many bioactive compounds, including potentially this compound, have low solubility in water, which can complicate experimental assays. The hydrophobic core of polymeric micelles acts as a micro-reservoir, effectively solubilizing these compounds in aqueous media for in vitro and in vivo studies. mdpi.comnih.gov
Stability : Encapsulation within the micellar core can protect the compound from degradation, increasing its stability in experimental systems. mdpi.com
Controlled Release : The properties of the block copolymers can be tailored to control the release rate of the encapsulated compound, which can be advantageous for long-term cell culture experiments. sci-hub.box
By improving solubility and stability, polymeric micelle formulations can enhance the reliability and reproducibility of experimental results, thereby increasing the research efficacy of the compound being studied. nih.govnih.gov These systems represent a valuable tool for overcoming formulation challenges in the preclinical evaluation of complex molecules.
Future Directions in Halofuginone Hydrobromide Research
Elucidation of Remaining Unknown Mechanisms of Action
The primary mechanisms of Halofuginone (B1684669) are progressively being understood, but a complete picture of its molecular activity remains to be fully elucidated. It is known to exert its effects through two main pathways: inhibition of Transforming Growth Factor-beta (TGF-β) signaling and activation of the amino acid starvation response (AAR). nih.govnih.gov
The inhibition of the TGF-β pathway is achieved by preventing the phosphorylation of Smad3, a key downstream effector, which in turn suppresses the transition of fibroblasts to myofibroblasts and reduces the synthesis of extracellular matrix proteins like collagen type I. nih.govnih.govtau.ac.il This action underpins its potent anti-fibrotic effects. tau.ac.ilnih.gov
The second major mechanism involves the inhibition of prolyl-tRNA synthetase (ProRS). nih.govnih.gov By binding to this enzyme, this compound prevents the charging of tRNA with proline, mimicking a state of amino acid starvation. nih.govresearchgate.net This activates the AAR pathway, which has been shown to selectively inhibit the differentiation of pro-inflammatory Th17 cells, a key driver in many autoimmune diseases. wikipedia.orgnih.govjax.org
Despite this knowledge, future research must address several remaining questions. The full extent of this compound's anti-tumor activity warrants additional investigation, as its effects likely extend beyond TGF-β inhibition. nih.govdovepress.com For instance, in ovarian cancer, this compound has been found to inhibit collagen type I alpha 1 chain (COL1A1) expression through the mTOR-eIF2α–ATF4 axis in cancer-associated fibroblasts. cancer-research-network.com Furthermore, research suggests the existence of non-canonical AAR pathways that may contribute to its immunomodulatory effects. Studies have pointed to a potential GCN2-independent AAR pathway involving a complex of GCN1/RWDD1/DRG2, which could broaden the understanding of how amino acid metabolism is linked to immune regulation. harvard.edu A deeper exploration of these and other potential signaling pathways will be crucial for optimizing its therapeutic use.
Exploration of Novel Therapeutic Indications
The known anti-fibrotic, anti-inflammatory, and anti-neoplastic properties of this compound have paved the way for its investigation in a wide array of diseases. nih.govnih.govresearchgate.net While it is established in veterinary medicine for treating coccidiosis, its application in human medicine is still largely investigational, with numerous promising preclinical findings pointing toward future therapeutic roles. wikipedia.orgnih.gov
Current research has demonstrated its potential in various cancers, autoimmune disorders, and fibrotic conditions. nih.govtau.ac.ilresearchgate.net In oncology, it has shown efficacy in models of breast, lung, bladder, and ovarian cancer, among others. nih.govdovepress.comcancer-research-network.comtandfonline.com Its ability to inhibit fibrosis is being explored for conditions like scleroderma, chronic graft-versus-host disease (cGvHD), and Duchenne muscular dystrophy. tau.ac.ilmdpi.com In the realm of autoimmune diseases, its selective inhibition of Th17 cells makes it a candidate for treating rheumatoid arthritis and multiple sclerosis. jax.orgnih.gov
Future exploration will likely focus on translating these preclinical successes into clinical applications and investigating new frontiers. For example, its potential utility in metabolic disorders and in reversing pulmonary hypertension are emerging areas of interest. preprints.orgescholarship.org The table below summarizes key research findings across various potential therapeutic areas.
| Therapeutic Area | Specific Indication | Key Research Findings |
|---|---|---|
| Oncology | Triple-Negative Breast Cancer (TNBC) | Inhibits cancer cell growth and tumor progression; encapsulation in polymeric micelles enhances efficacy. nih.govtandfonline.comdovepress.com |
| Oncology | Ovarian Cancer | Inhibits COL1A1 secretion, disrupts collagen deposition, and enhances chemotherapy sensitivity. cancer-research-network.com |
| Oncology | Lung Cancer | Inhibits TGF-β signaling and shows potential to enhance the effects of radiation therapy. nih.govdovepress.com |
| Fibrotic Diseases | Scleroderma & cGvHD | Inhibits collagen type I synthesis and reduces dermal fibrosis. tau.ac.il |
| Fibrotic Diseases | Duchenne Muscular Dystrophy | Reduces fibrosis and inflammation in mouse models. mdpi.com |
| Fibrotic Diseases | Pulmonary Hypertension | Acts as a potent pulmonary vasodilator and shows therapeutic effects in experimental PH. escholarship.org |
| Autoimmune Diseases | Rheumatoid Arthritis | Promotes repolarization of M1-to-M2 macrophages and apoptosis of fibroblast-like synoviocytes. researchgate.netnih.gov |
| Autoimmune Diseases | Multiple Sclerosis (model) | Selectively inhibits the differentiation of pathogenic Th17 cells without causing general immune suppression. wikipedia.orgjax.org |
| Parasitic Diseases | Malaria, Toxoplasmosis, etc. | Inhibits parasitic growth by targeting the prolyl-tRNA synthetase enzyme. nih.govnih.gov |
Investigation of Combinatorial Research Strategies
Given its distinct mechanisms of action, this compound is a prime candidate for use in combination therapies. nih.govnih.gov This approach aims to create synergistic effects, enhance the efficacy of existing treatments, and potentially lower required doses to reduce toxicity. Research has already demonstrated the promise of combining this compound with conventional cancer treatments, including chemotherapy, radiation, and surgery. nih.gov
Studies have shown that this compound can sensitize cancer cells to chemotherapy and radiation. nih.govdovepress.com For example, it has been found to limit Nrf2-related resistance of cancer cells to both chemotherapy and radiation. nih.gov By inhibiting the TGF-β signaling pathway, it can modulate the tumor microenvironment, making it more susceptible to therapeutic intervention. nih.govnih.gov Combining this compound with surgery has also been investigated as a strategy to impede cancer invasion and metastasis. nih.gov The exploration of these combinatorial strategies is a critical future direction to fully exploit this compound's therapeutic potential.
The following table details some of the key combinatorial strategies that have been investigated.
| Combination Agent(s) | Pathology | Key Outcome | Proposed Mechanism |
|---|---|---|---|
| Radiation Therapy | Lung Cancer | Enhanced antitumor effect; inhibition of hepatic and pulmonary metastases. nih.govdovepress.com | Inhibition of the TGF-β signaling pathway and reduction of type I collagen expression. dovepress.com |
| Chemotherapy (e.g., Doxorubicin, Melphalan) | Melanoma | Synergistic cytotoxicity and inhibition of tumor growth. nih.gov | Targeting distinct pathways to induce cancer cell death. nih.gov |
| Chemotherapy (Gemcitabine) | Pancreatic Cancer | Significant reduction in tumor volume and weight. nih.gov | Synergistic action allowing for lower doses of chemotherapy. nih.gov |
| Chemotherapy (Cisplatin) | Various Tumors | Significantly suppressed tumor volume compared to single-agent treatment. medchemexpress.com | Decreases NRF2 protein levels, a factor in chemoresistance. nih.govmedchemexpress.com |
| Zoledronic Acid | Breast Cancer Bone Metastasis | Enhanced inhibition of bone metastasis. preprints.org | Inhibition of TGF-β/BMP signaling. preprints.org |
| Surgical Therapy | Triple-Negative Breast Cancer | Effective impediment of cancer invasion and metastasis post-surgery. nih.gov | Inhibition of the TGF-β signaling pathway which is involved in epithelial-mesenchymal transition (EMT). nih.gov |
Understanding and Overcoming Resistance Mechanisms in Diverse Pathologies
As with any therapeutic agent, the potential for resistance development is a significant concern that requires proactive investigation. Understanding the molecular basis of resistance to this compound is essential for developing strategies to mitigate or overcome it, ensuring long-term therapeutic viability.
Research into resistance mechanisms is most advanced in the context of parasitic diseases. In Eimeria tenella and Toxoplasma gondii, resistance to this compound has been directly linked to specific point mutations in the gene encoding its target enzyme, prolyl-tRNA synthetase (PRS). nih.gov The identification of these mutations serves as a molecular marker for resistance and provides a clear mechanism that can be targeted. nih.gov
In the context of cancer, the focus is often on how this compound can help overcome resistance to other chemotherapies. For instance, it has been shown to enhance the sensitivity of ovarian cancer to chemotherapy by inhibiting the production of COL1A1 and disrupting the fibrotic tumor microenvironment. cancer-research-network.com It also shows potential in circumventing Nrf2-related treatment resistance in cancer cells. nih.gov
Future research must focus on several key areas. First, it is crucial to determine if resistance mechanisms similar to those seen in parasites, such as mutations in the ProRS enzyme, can emerge in human cells, particularly in the context of long-term cancer or fibrosis treatment. Second, investigating the role of drug efflux pumps and other cellular detoxification pathways in potential this compound resistance is warranted. Finally, the rational design of second-generation this compound derivatives or the use of strategic combination therapies could provide effective ways to overcome resistance once the underlying mechanisms are understood.
| Organism/Pathology | Mechanism of Resistance | Key Evidence |
|---|---|---|
| Eimeria tenella | Target site mutation | Point mutations identified in the gene encoding prolyl-tRNA synthetase (EtcPRS). nih.gov |
| Toxoplasma gondii | Target site mutation | Overexpression of the mutated EtcPRS gene conferred resistance to this compound in T. gondii. nih.gov |
| Ovarian Cancer | Overcoming Chemoresistance | This compound disrupts collagen deposition and enhances sensitivity to conventional chemotherapy. cancer-research-network.com |
| Various Cancers | Overcoming Chemo/Radio-resistance | This compound can limit Nrf2-related cancer cell resistance to treatment. nih.gov |
Q & A
Q. What is the primary mechanism of action of Halofuginone hydrobromide in inhibiting collagen synthesis?
this compound hydrobromide acts as a competitive ATP inhibitor of prolyl-tRNA synthetase (ProRS), with a reported Ki value of 18.3 nM. This inhibition disrupts proline incorporation into collagen, suppressing type I collagen gene expression and matrix metalloproteinase-2 (MMP-2) activity, which are critical for fibrosis and angiogenesis. Researchers should validate ProRS inhibition using tRNA charging assays and quantify collagen reduction via hydroxyproline assays or qPCR for collagen-related genes .
Q. What standard analytical methods are used to quantify this compound hydrobromide in biological samples?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard. For chicken tissues, enzymatic digestion (e.g., protease) followed by ethyl acetate extraction and Sep-pak C18 cartridge concentration achieves sensitivity down to 1 ppb. In feed, basic ethyl acetate extraction and XAD-2 column chromatography are used. Method validation should include recovery rates (≥80%) and precision (RSD <10%) .
Q. How is this compound hydrobromide synthesized, and what are the key intermediates?
Synthesis involves sequential steps:
- Preparation of 7-bromo-6-chloroquinazolin-4(3H)-one from m-chlorotoluene.
- Introduction of chloroacetone to form 7-bromo-6-chloro-3-(3-chloroacetonyl)quinazolin-4(3H)-one.
- Condensation with piperidine derivatives, cyclization, deprotection, and isomerization to yield the final product. Key intermediates are verified via IR, MS, and H-NMR .
Advanced Research Questions
Q. How do researchers address discrepancies in reported IC50_{50}50 values for this compound across cell lines?
Variability in IC values (e.g., 22.3 vs. 37.2 nM for NRF2 inhibition) arises from differences in cell type (e.g., cancer vs. primary cells), assay conditions (serum concentration, exposure time), and downstream signaling crosstalk (e.g., TGF-β vs. HIF-1α). Standardization using isogenic cell lines and pathway-specific inhibitors (e.g., SB431542 for TGF-β) is recommended to isolate confounding factors .
Q. What methodological considerations are critical when evaluating antifibrotic effects in vivo versus in vitro?
- In vitro: Use TGF-β1-stimulated fibroblasts (e.g., NIH/3T3) and measure α-SMA, collagen I, and fibronectin via Western blot. Include ProRS activity assays to confirm target engagement.
- In vivo: Animal models (e.g., bleomycin-induced pulmonary fibrosis) require dose optimization (typical range: 0.25–1 mg/kg/day) and endpoints like histopathology (Masson’s trichrome) and hydroxyproline content. Note species-specific pharmacokinetics; rodents exhibit faster clearance than primates .
Q. How does this compound hydrobromide modulate TGF-β signaling in osteoarthritis (OA) models?
this compound suppresses TGF-β/Smad3 phosphorylation, reducing H-type vascularization and cartilage degradation in OA. Researchers should combine micro-CT (subchondral bone analysis) with immunohistochemistry for MMP-13 and ADAMTS-5. Dose-response studies in murine models (e.g., DMM surgery) show efficacy at 100 µg/kg, but monitor hepatotoxicity via ALT/AST levels .
Q. What experimental strategies resolve contradictions in this compound’s pro- vs. anti-angiogenic effects?
While this compound inhibits MMP-2-driven angiogenesis in tumors, it may exacerbate ischemia-driven angiogenesis. Use context-specific models:
- Tumor angiogenesis: Matrigel plug assay with VEGF stimulation.
- Ischemic retinopathy: Oxygen-induced retinopathy (OIR) model. Transcriptomic profiling (RNA-seq) of endothelial cells under hypoxia vs. normoxia clarifies pathway-specific effects .
Methodological Best Practices
- Dosing in animal studies: For anti-coccidial research, 3 mg/kg in feed achieves therapeutic levels without toxicity. Monitor fecal oocyst counts and gut pathology (e.g., cecal lesion scoring) .
- Handling and solubility: Prepare stock solutions in DMSO (12 mg/mL, sonicate 10 min). Store powder at -20°C; avoid freeze-thaw cycles .
- Safety thresholds: EFSA’s acceptable daily intake (ADI) for residues is 0.3 µg/kg body weight. Use LC-MS/MS to ensure compliance in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
